7-methyl-1H-indole-4-carboxylic acid
Description
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Properties
IUPAC Name |
7-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLQESMDBGOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Methyl-1H-indole-4-carboxylic Acid: A Technical Guide for Chemical Researchers
Executive Summary: This document provides a comprehensive technical overview of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, established synthetic methodologies, characteristic reactivity, and its emerging applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are considering this molecule for their research and development programs.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after motif in drug design.[1][2] this compound is a specific derivative that offers multiple points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures. Its strategic substitution pattern—a methyl group at the 7-position and a carboxylic acid at the 4-position—provides chemists with distinct handles to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Boiling Point | 422.0 ± 25.0 °C (Predicted) | [4] |
| pKa | 4.19 ± 0.10 (Predicted) | [4] |
| LogP | 2.12 (Predicted for the parent indole-4-carboxylic acid) | [5] |
These properties suggest a molecule with moderate lipophilicity and acidic character, suitable for a range of chemical transformations and with potential for biological activity.
Synthesis and Mechanistic Considerations
The synthesis of substituted indoles is a well-established field of organic chemistry. For this compound, a common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and keto-acids. A representative synthetic approach is outlined below.
Representative Synthetic Protocol: Fischer Indole Synthesis
A common route to indole-2-carboxylic acids involves the Fischer indole synthesis. For the 4-carboxylic acid, a multi-step synthesis starting from substituted toluenes is often employed. An illustrative synthesis for a related indole-4-carboxylic acid ester is the palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative, which provides a flexible route to functionalized indoles.[6]
Step-by-step methodology for a related synthesis (Methyl Indole-4-carboxylate): [6]
-
Preparation of Methyl 2-bromomethyl-3-nitrobenzoate: Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator like dibenzoyl peroxide.
-
Formation of the Wittig Salt: The resulting benzylic bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction: The phosphonium salt is treated with a base to form the ylide, which then reacts with paraformaldehyde to generate the 2-vinyl-3-nitrobenzoate intermediate.
-
Reductive Cyclization: The nitro group is reduced, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, which is followed by spontaneous cyclization to form the indole ring.
The final step to obtain the carboxylic acid would involve the hydrolysis of the methyl ester, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.[7]
Synthetic Workflow Diagram
Caption: A generalized workflow for the Fischer indole synthesis of this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the indole nucleus, the carboxylic acid group, and the methyl group.
-
Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Carboxylic Acid Group: This group undergoes typical carboxylic acid reactions. It can be converted to esters, amides, acid chlorides, and other derivatives.[8][9] This functional group is often a key interaction point in biological systems or can be used as a handle for further chemical modifications.[10]
-
Methyl Group: The methyl group is generally unreactive but can influence the steric and electronic properties of the benzene portion of the indole ring.
Key Reactivity Sites
Caption: Key sites of chemical reactivity on the this compound scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Indole-4-carboxylic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[11] They have been investigated for their potential as:
-
Histamine H3 Antagonists: The indole-4-carboxylic acid scaffold has been used in the preparation of substituted indole derivatives targeting the histamine H3 receptor.[12]
-
Enzyme Inhibitors: These compounds serve as starting materials for potent and selective inhibitors of enzymes such as human reticulocyte 15-lipoxygenase-1 and histone deacetylases.
-
Anticancer Agents: The indole core is a common feature in many anticancer compounds.[1] Derivatives of indole carboxylic acids have shown promise in this area.[13]
-
Antimicrobial Agents: Indole-2-carboxamides, which can be synthesized from the corresponding carboxylic acids, have been identified as having activity against Mycobacterium tuberculosis.[14]
For example, this compound is used as a reactant in methods for treating T-cell mediated inflammatory immune diseases by targeting EZH1 and EZH2.[4]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The N-H proton will also appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the methyl carbon.[15]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazards: It may cause skin, eye, and respiratory irritation.[16][17] It is recommended to handle this compound in a well-ventilated area or a fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[16]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic substitution pattern provides multiple avenues for derivatization, enabling the exploration of diverse chemical space. With applications ranging from enzyme inhibition to the development of novel therapeutics, this compound will likely continue to be of significant interest to the research community. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications to aid researchers in leveraging its potential in their scientific endeavors.
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Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 7-methyl-1H-indole-4-carboxylic acid
This compound is a heterocyclic building block that has garnered significant interest within the drug discovery and development landscape. Its rigid indole core, substituted with a methyl group at the 7-position and a carboxylic acid at the 4-position, provides a unique three-dimensional structure for probing biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization, grounded in established scientific principles. The Chemical Abstracts Service (CAS) has assigned the number 1082041-38-0 to this compound.[1][2]
The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3] The specific substitution pattern of this compound makes it a valuable intermediate, particularly in the synthesis of targeted therapies. Its primary documented application is as a reactant in the development of dual EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2) inhibitors for treating T-cell mediated inflammatory and immune diseases.[1]
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1082041-38-0 | ChemicalBook[2] |
| Molecular Formula | C₁₀H₉NO₂ | PubChem |
| Molecular Weight | 175.18 g/mol | ChemicalBook[4] |
| IUPAC Name | This compound | - |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | General Knowledge |
Note: Experimental values for properties like melting point and boiling point are not widely published and should be determined empirically.
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be logically approached from a substituted nitro-toluene precursor, leveraging modern catalytic methods for the crucial indole ring formation.
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol and Scientific Justification
-
Step 1: Nitration of Methyl 2-methylbenzoate.
-
Protocol: The starting material, methyl 2-methylbenzoate, is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (0-5 °C) to regioselectively install a nitro group.
-
Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The methyl and ester groups direct the incoming electrophile. Careful temperature control is critical to prevent over-nitration and side reactions.
-
-
Step 2: Introduction of the Vinyl Group.
-
Protocol: The methyl group of the nitro-aromatic intermediate is first brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., light). The resulting benzyl bromide is then reacted with triphenylphosphine (PPh₃) to form a phosphonium salt.[5] This salt is subsequently treated with a base and paraformaldehyde in a Wittig reaction to yield the vinyl-substituted nitrobenzene.[5]
-
Causality: This two-carbon homologation is essential for forming the pyrrole ring of the indole. The Wittig reaction is a reliable method for converting an aldehyde (from paraformaldehyde) into an alkene, creating the necessary precursor for cyclization.
-
-
Step 3: Palladium-Catalyzed Reductive Cyclization.
-
Protocol: The vinyl-nitroaromatic compound is subjected to a palladium-catalyzed reductive N-heteroannulation.[5] This reaction typically uses a palladium(II) acetate catalyst, a phosphine ligand like triphenylphosphine, and carbon monoxide (CO) as the reductant.
-
Causality: This is the key indole-forming step. The palladium catalyst facilitates the reduction of the nitro group and subsequent intramolecular cyclization onto the vinyl group to form the indole ring system. Carbon monoxide acts as the terminal reductant, regenerating the active palladium catalyst. This method offers high efficiency and functional group tolerance.[5]
-
-
Step 4: Saponification to the Carboxylic Acid.
-
Protocol: The resulting methyl ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).[4] The reaction is followed by an acidic workup to protonate the carboxylate salt.
-
Causality: Saponification is a standard and high-yielding method for ester hydrolysis. The use of a mixed solvent system ensures the solubility of both the organic ester and the aqueous base.
-
Core Application: Intermediate for EZH1/EZH2 Inhibitors
The primary utility of this compound lies in its role as a precursor for synthesizing potent and selective inhibitors of EZH1 and EZH2.[1]
The Significance of EZH1/EZH2 in Disease
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylating histone H3 on lysine 27 (H3K27). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. EZH1 is a related homolog that can also participate in this process. Overactivity of EZH2 is implicated in various cancers and inflammatory disorders, making it a compelling therapeutic target. Inhibiting EZH1/EZH2 can reactivate tumor suppressor genes and modulate immune responses.
Caption: Role of EZH2 in gene silencing and its inhibition.
In the synthesis of these inhibitors, the carboxylic acid group of this compound is typically activated and coupled with various amine-containing fragments to build the final drug molecule. The indole core serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the EZH2 active site.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is paramount. A multi-pronged analytical approach is required.
Standard Analytical Workflow
A typical quality control workflow involves chromatographic separation followed by spectroscopic identification and quantification.
Caption: Quality control workflow for this compound.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of carboxylic acids.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like formic acid to suppress ionization of the carboxyl group) is typically used. Purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound.[8] For this compound (MW = 175.18), one would expect to see an [M+H]⁺ ion at m/z 176.07 or an [M-H]⁻ ion at m/z 174.05 in high-resolution mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.
-
¹H NMR: Expected signals would include a singlet for the C7-methyl group, distinct aromatic protons for the indole ring system, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would show 10 distinct carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon (around 170 ppm), signals for the aromatic carbons, and a signal for the methyl carbon.
-
Conclusion
This compound stands out as a strategically important building block in modern drug discovery. Its defined structure and versatile carboxylic acid handle make it an ideal starting point for the synthesis of complex molecules targeting critical disease pathways, most notably in the field of epigenetics with EZH1/EZH2 inhibitors. The robust synthetic strategies and rigorous analytical methods outlined in this guide provide a framework for researchers and scientists to reliably produce and validate this high-value compound, accelerating the development of next-generation therapeutics.
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7-methyl-1H-indole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 7-methyl-1H-indole-4-carboxylic Acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound is a key synthetic intermediate whose structural integrity is paramount for its application in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. We move beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation, offering a self-validating framework for researchers. This document details the application of mass spectrometry, infrared spectroscopy, a full suite of one- and two-dimensional nuclear magnetic resonance experiments, and single-crystal X-ray crystallography, presenting a holistic and authoritative protocol for structural verification.
Introduction: The Strategic Importance of Structural Verification
In the synthesis of novel chemical entities, the confirmation of a molecule's structure is the foundational step upon which all subsequent biological and pharmacological data rests. An incorrect structural assignment can invalidate years of research and development. This compound, with its distinct substitution pattern on the indole ring, presents a valuable case study for the rigorous application of modern analytical techniques. The presence of a carboxylic acid, a secondary amine (within the pyrrole ring), and aromatic protons requires a synergistic combination of spectroscopic methods to resolve any potential ambiguity arising from isomeric possibilities.
This guide is structured to follow a logical workflow, beginning with the determination of the molecular formula and culminating in the definitive mapping of atomic connectivity and stereochemistry. Each section outlines the theoretical basis of the technique, a detailed experimental protocol, and an expert interpretation of the expected data, grounded in established principles of organic spectroscopy.
Mass Spectrometry: Confirming Molecular Formula
The first step in any structure elucidation is to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Causality and Experimental Choice
Electrospray ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and typically yields a prominent molecular ion peak. This is crucial for accurately determining the mass of the intact molecule. Analysis is often performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion and to gain complementary information.
Detailed Experimental Protocol (LC-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the mobile phase.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Mass Spectrometry Parameters:
Expected Data and Interpretation
The molecular formula for this compound is C₁₀H₉NO₂. The expected mass spectrometry data is summarized below. The observation of an ion with an m/z value matching the calculated exact mass to within 5 ppm provides strong evidence for the proposed elemental composition.
| Data Point | Expected Value | Source |
| Molecular Weight | 175.18 g/mol | [2] |
| Exact Mass (Monoisotopic) | 175.06333 Da | [2] |
| [M+H]⁺ (Positive ESI) | 176.07061 m/z | Calculated |
| [M-H]⁻ (Negative ESI) | 174.05620 m/z | Calculated |
Fragmentation patterns can also offer clues. In indole carboxylic acids, a common fragmentation is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Its value lies in confirming the successful incorporation of the carboxylic acid moiety and the persistence of the indole N-H bond.
Causality and Experimental Choice
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diagnostic region of the IR spectrum (1500–4000 cm⁻¹) is of primary interest for identifying characteristic vibrational modes.
Detailed Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Expected Data and Interpretation
The FTIR spectrum provides a unique fingerprint of the molecule. For this compound, the key absorptions validate the presence of the essential functional groups.[3][4][5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping C-H stretches |
| N-H Stretch (Indole) | 3300 - 3500 | Medium to sharp |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Sharp |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Multiple medium to sharp bands |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid, distinguishing it from other functional groups like aldehydes or ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecular skeleton.
Causality and Experimental Choice
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the acidic N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. A standard 500 or 600 MHz spectrometer provides the necessary resolution to resolve complex splitting patterns in the aromatic region.
General NMR Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Additionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.[6]
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters for the expected coupling constants.
Integrated NMR Data Interpretation
The combination of NMR experiments provides a self-validating system for structure confirmation.
Caption: NMR structure elucidation workflow.
The ¹H NMR spectrum provides the first detailed look at the proton environments. Based on known chemical shifts for indole derivatives, the following assignments are predicted.[7][8]
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| COOH | > 12.0 | Broad Singlet | 1H | Acidic proton, H-bonding with solvent. |
| N-H | ~11.5 | Broad Singlet | 1H | Deshielded indole amine proton. |
| H2 | 7.5 - 7.7 | Doublet or t | 1H | Pyrrole ring proton, adjacent to N-H. |
| H6 | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Benzene ring proton, ortho to H5. |
| H3 | 7.1 - 7.3 | Doublet or t | 1H | Pyrrole ring proton. |
| H5 | 6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Benzene ring proton, ortho to H6. |
| CH₃ | 2.4 - 2.6 | Singlet | 3H | Methyl group on the aromatic ring. |
The ¹³C NMR and DEPT spectra will reveal 10 distinct carbon signals, confirming the carbon count. DEPT-135 will show CH and CH₃ signals as positive and CH₂ as negative, while DEPT-90 shows only CH signals. This allows for unambiguous identification of the carbon types.
| Carbon | Predicted Shift (ppm) | Carbon Type (from DEPT) | Rationale |
| C=O | ~169 | C (Quaternary) | Carboxylic acid carbonyl.[9] |
| C7a | ~137 | C (Quaternary) | Indole ring fusion carbon. |
| C3a | ~135 | C (Quaternary) | Indole ring fusion carbon. |
| C7 | ~129 | C (Quaternary) | Carbon bearing the methyl group. |
| C2 | ~128 | CH | Pyrrole ring carbon. |
| C4 | ~126 | C (Quaternary) | Carbon bearing the carboxyl group. |
| C6 | ~122 | CH | Benzene ring carbon. |
| C5 | ~120 | CH | Benzene ring carbon. |
| C3 | ~105 | CH | Pyrrole ring carbon. |
| CH₃ | ~17 | CH₃ | Methyl carbon. |
-
COSY (Correlation Spectroscopy): This experiment is critical for identifying adjacent protons. A key expected correlation will be a cross-peak between H5 and H6 , confirming their ortho relationship on the benzene ring. Correlations between H2 and H3 may also be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum definitively links each proton to the carbon it is directly attached to. For example, it will show a cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~17 ppm, confirming the CH₃ group assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall connectivity across multiple bonds (typically 2-3 bonds). Key correlations that would confirm the structure of this compound are:
-
From CH₃ protons (~2.5 ppm) to:
-
C7: Confirms the methyl group is attached to C7.
-
C6 and C7a: Confirms the position of the methyl group relative to the benzene and pyrrole rings.
-
-
From H5 proton (~7.0 ppm) to:
-
C4 and C7: Confirms the position of H5 relative to the substituents.
-
C3a: Confirms the connectivity to the pyrrole ring fusion carbon.
-
-
From H2 proton (~7.6 ppm) to:
-
C3a and C4: Confirms the position of C4 relative to the pyrrole ring.
-
-
X-Ray Crystallography: The Unambiguous Proof
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation in the solid state.[10]
Causality and Experimental Choice
This technique is contingent on the ability to grow a single, diffraction-quality crystal. If successful, it provides precise 3D coordinates of every atom, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11][12]
Detailed Experimental Protocol
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.[13]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. The resulting electron density map is used to build and refine the molecular model.
Expected Outcome
A successful X-ray analysis will yield a complete 3D model of the molecule. This data would confirm the planar indole ring system and the precise locations of the methyl and carboxylic acid substituents at positions 7 and 4, respectively. It would also likely reveal intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers in the crystal lattice.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques.
-
Mass Spectrometry establishes the correct elemental formula, C₁₀H₉NO₂.
-
Infrared Spectroscopy confirms the presence of the key N-H and carboxylic acid functional groups.
-
NMR Spectroscopy , through a comprehensive suite of 1D and 2D experiments, provides the definitive map of atomic connectivity, distinguishing it from all other possible isomers.
-
X-Ray Crystallography , if achievable, provides the final, incontrovertible proof of the three-dimensional structure.
By following this rigorous, multi-faceted approach, researchers can have the highest degree of confidence in the structural identity of their synthesized compounds, ensuring the integrity of all subsequent scientific investigations.
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Mary, Y. S., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed. [Link]
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(No Author). (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2. ResearchGate. [Link]
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Jamieson, W. D., & Hutzinger, O. (1970). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry. [Link]
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Kos, N., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics. [Link]
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Kaduk, J. A. (2017). X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
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(No Author). (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
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Fun, H. K., et al. (2011). 3-Carboxymethyl-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]
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Singh, P., et al. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. PubMed. [Link]
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Laskin, A., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]
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(No Author). (n.d.). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Shodhganga. [Link]
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Wang, Y., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The guide delves into a detailed retrosynthetic analysis, offering multiple strategic approaches to the target molecule. Classical and modern synthetic methodologies, including the Fischer indole synthesis and contemporary C-H activation strategies, are critically evaluated. For each proposed pathway, this document provides detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and illustrative diagrams to ensure clarity and reproducibility. This guide is designed to serve as a practical resource for chemists engaged in the synthesis of complex indole derivatives.
Introduction: The Significance of Substituted Indole-4-carboxylic Acids
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Specifically, indole-4-carboxylic acids serve as crucial building blocks in medicinal chemistry, with applications in the development of anti-inflammatory and anticancer drugs.[2] The introduction of a methyl group at the 7-position, as in this compound, can significantly modulate the molecule's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. The strategic synthesis of this particular derivative is therefore of considerable importance for the exploration of new therapeutic agents.
This guide will explore viable and efficient synthetic routes to this compound, providing the necessary detail for practical implementation in a research and development setting.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule reveals several promising disconnection points, leading to a variety of potential synthetic strategies. The primary disconnections focus on the formation of the indole ring and the introduction of the key functional groups.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary synthetic strategies:
-
Pathway 1: The Fischer Indole Synthesis. This classical and robust method involves the acid-catalyzed cyclization of an arylhydrazone.[3] This approach is attractive due to its reliability and the potential for large-scale synthesis.
-
Pathway 2: Late-Stage C-H Activation. Modern synthetic methods allow for the direct functionalization of C-H bonds.[4] In this approach, an existing indole-4-carboxylic acid core could be methylated at the C7 position. This strategy offers atom economy and can be advantageous for creating analogues from a common intermediate.
Synthetic Pathways and Experimental Protocols
This section details the proposed synthetic pathways with step-by-step protocols.
Pathway 1: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus.[5] This pathway commences with the formation of a hydrazone from 2,5-dimethylphenylhydrazine and a suitable keto-acid or its ester, followed by an acid-catalyzed intramolecular cyclization.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Step 1: Synthesis of 2,5-dimethylphenylhydrazine
-
Rationale: The synthesis begins with the readily available 2,5-dimethylaniline.[6] Diazotization followed by reduction is a standard and efficient method for the preparation of the required hydrazine.
-
Diazotization:
-
To a stirred solution of 2,5-dimethylaniline (1.0 eq) in 3M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution to 0-5 °C and slowly add the diazonium salt solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylphenylhydrazine.
-
Step 2: Fischer Indole Synthesis and Hydrolysis
-
Rationale: The condensation of the hydrazine with a ketoester forms the key hydrazone intermediate. Subsequent acid-catalyzed cyclization, often using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, promotes the[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[3] Finally, saponification of the ester yields the target carboxylic acid.
-
Hydrazone Formation and Cyclization:
-
Dissolve 2,5-dimethylphenylhydrazine (1.0 eq) and ethyl 2-oxobutanoate (1.0 eq) in ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone.
-
Add the reaction mixture to polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol at an elevated temperature (typically 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain ethyl 7-methyl-1H-indole-4-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 M).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Pathway 2: Late-Stage C-H Activation
This modern approach leverages the power of transition metal-catalyzed C-H activation to introduce the methyl group at the C7 position of a pre-formed indole-4-carboxylic acid.[7][8] This strategy can be highly efficient and avoids the need to synthesize a specifically substituted hydrazine.
Caption: Workflow for the C-H Activation Pathway.
Step 1: Synthesis of Methyl Indole-4-carboxylate
-
Rationale: An efficient synthesis of the indole-4-carboxylate core is essential for this pathway. A palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative is a well-established and high-yielding method.[9]
-
Synthesis of Methyl 2-ethenyl-3-nitrobenzoate:
-
This precursor can be synthesized from commercially available methyl 2-methyl-3-nitrobenzoate via bromination and subsequent elimination or a Wittig-type reaction.[9]
-
-
Palladium-Catalyzed Cyclization:
-
In a pressure vessel, combine methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent like acetonitrile.
-
Pressurize the vessel with carbon monoxide (CO) and heat the mixture to around 90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, vent the CO, and concentrate the mixture.
-
Purify the crude product by column chromatography to yield methyl indole-4-carboxylate.[9]
-
Step 2: Directed C-H Methylation and Hydrolysis
-
Rationale: The carboxylic acid or ester group at the C4 position can act as a directing group for the metallation and subsequent methylation at the C7 position.[8] The choice of catalyst and methylating agent is crucial for achieving high regioselectivity.
-
C-H Methylation:
-
To a solution of methyl indole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., THF, dioxane), add a palladium or ruthenium catalyst and a directing group if necessary.
-
Add a methylating agent such as methylboronic acid or a methyl halide.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude methyl 7-methyl-1H-indole-4-carboxylate by column chromatography.
-
-
Hydrolysis:
-
Follow the hydrolysis procedure described in Pathway 1, Step 2.
-
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Fischer Indole Synthesis | Pathway 2: C-H Activation |
| Overall Yield | Generally moderate to good, but can be variable depending on the substrate. | Can be high, but optimization of the C-H activation step is critical. |
| Scalability | Well-established for large-scale synthesis. | May require specialized equipment and careful optimization for scale-up. |
| Starting Materials | Requires synthesis of a specific hydrazine, which may not be commercially available. | Utilizes a common indole intermediate, allowing for divergent synthesis of analogues. |
| Reagent Cost | Generally uses less expensive, classical reagents. | Often requires more expensive transition metal catalysts and ligands. |
| Reaction Conditions | Often requires harsh acidic conditions and high temperatures. | Can often be performed under milder conditions, but may require inert atmospheres. |
| Regioselectivity | Generally provides good control over the substitution pattern based on the starting hydrazine. | Regioselectivity of C-H activation can be challenging and may require a directing group. |
| Safety Considerations | Hydrazines can be toxic and require careful handling. Strong acids are corrosive. | Transition metal catalysts can be toxic. Carbon monoxide is highly toxic. |
Predicted Spectroscopic Data
While experimental data for this compound is not widely available, the following spectroscopic characteristics can be predicted based on the known data for indole-4-carboxylic acid and the expected influence of the C7-methyl group.[2]
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~11.5 (s, 1H, COOH), ~8.0-7.8 (m, 1H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~18 (CH₃).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₉NO₂ [M-H]⁻: 174.06.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The classical Fischer indole synthesis offers a robust and scalable route, particularly suitable for large-scale production where the synthesis of the prerequisite hydrazine is feasible. In contrast, modern C-H activation methodologies provide a more convergent and potentially more versatile approach for laboratory-scale synthesis and the generation of analogue libraries from a common intermediate. The choice of the optimal pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of synthetic flexibility. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable indole derivative.
References
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Retrosynthesis Approach for Organic Compounds. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]
-
Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from [Link]
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1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]
-
2,5-Xylidine. (n.d.). Wikipedia. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Thioether-Directed C4-Selective C–H Acylmethylation of Indoles Using α-Carbonyl Sulfoxonium Ylides. (2020, June 1). Organic Letters. Retrieved from [Link]
-
Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. (n.d.). Slideshare. Retrieved from [Link]
-
7-Methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
C–H Activation of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). Chemical Society Reviews. Retrieved from [Link]
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-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Sandmeyer Reaction. (2014, May 8). Chem-Station Int. Ed.. Retrieved from [Link]
-
Directed (ortho) Metallation. (n.d.). Baran Lab. Retrieved from [Link]
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-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021, March 12). Accounts of Chemical Research. Retrieved from [Link]
-
22.5 Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved from [Link]
-
Dimethylaniline : Synthesis. (2021, September 29). YouTube. Retrieved from [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Physical and chemical properties of 7-methyl-1H-indole-4-carboxylic acid
An In-depth Technical Guide to 7-Methyl-1H-indole-4-carboxylic Acid
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical parameters, spectroscopic profile, synthetic considerations, and potential applications. The document synthesizes data from predictive models and analogous compounds to offer a robust scientific profile, complete with detailed experimental protocols and safety guidelines.
Molecular Identity and Structure
This compound is a derivative of indole, featuring a methyl group at the 7-position and a carboxylic acid group at the 4-position of the indole ring. This substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol [3]
-
Canonical SMILES: CC1=CC=CC2=C1NC=C2C(=O)O
Structural Diagram:
Workflow for the synthesis and analytical confirmation of the target compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a separate, more dilute sample for LC-MS analysis. For IR, a solid sample can be analyzed directly using an ATR accessory.
-
Mass Spectrometry:
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes.
-
Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 176. In negative mode, observe the [M-H]⁻ ion at m/z 174.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Integrate all peaks and assign them to the predicted protons.
-
Acquire a ¹³C NMR spectrum, potentially with DEPT-135 and DEPT-90 pulse sequences to aid in assigning CH, CH₂, and CH₃ carbons.
-
Self-Validation: The number of protons and carbons, their chemical shifts, and splitting patterns must be fully consistent with the proposed structure.
-
-
FT-IR Spectroscopy:
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Expected Result: Confirm the presence of the key broad O-H, sharp N-H, and very strong C=O stretches.
-
-
Purity Assessment:
-
Develop an HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
Trustworthiness: The purity should be determined by the area percentage of the main peak, with a target of >98% for use in biological assays.
-
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific literature on the synthesis of this compound is scarce, a plausible route can be designed using established indole synthesis methodologies, such as the Fischer indole synthesis.
A plausible retrosynthetic approach to the target molecule.
Chemical Reactivity
The reactivity of this compound is governed by the indole nucleus and the carboxylic acid functional group.
-
Carboxylic Acid Reactions: The -COOH group is the primary site for reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide Formation: Activation (e.g., with HATU, EDC) followed by reaction with an amine. This is a crucial reaction for building larger molecules in drug discovery. [4][5] * Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.
-
-
Indole Ring Reactions:
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position. However, the directing effects of the existing methyl and carboxyl groups will influence regioselectivity.
-
N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.
-
Applications in Drug Discovery
The primary documented application of this compound is as a key intermediate in the synthesis of inhibitors targeting the histone methyltransferases EZH1 and EZH2. [1]
-
Mechanism of Action: EZH1 and EZH2 (Enhancer of Zeste Homologs 1 and 2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). They are responsible for methylating histone H3 at lysine 27 (H3K27), a modification that leads to gene silencing. Overactivity of EZH2 is implicated in various cancers, making it a significant oncology target. Inhibitors that block this activity can reactivate tumor suppressor genes.
-
Role in Synthesis: The indole-4-carboxylic acid moiety serves as a core scaffold onto which other functional groups are added, typically through amide bond formation, to create the final potent and selective inhibitor.
Role as a building block in the synthesis of therapeutic agents.
The carboxylic acid functional group is a common feature in many drugs, often serving as a key binding element to the target protein. [6]The indole scaffold itself is a well-known pharmacophore present in numerous approved drugs.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical. General guidance based on similar compounds suggests the following: [7][8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion/Inhalation: Move to fresh air. Seek medical attention.
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
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LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Chemsrc. (2025). Methyl 1H-indole-7-carboxylate. Retrieved from [Link]
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ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Retrieved from [Link]
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Chemistry LibreTexts. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 7-(aminocarbonyl)-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 7-methyl-1H-indole-4-carboxylic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished in vivo efficacy due to poor bioavailability, and significant hurdles in formulation development.[1]
This guide provides an in-depth technical exploration of the solubility of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific published solubility data for this molecule, this document will focus on predicting its solubility in various organic solvents based on its structural attributes and the known properties of analogous compounds. Furthermore, a detailed, field-proven experimental protocol for accurately determining its solubility is provided, empowering researchers to generate the precise data needed for their work.
Physicochemical Properties and Structure of this compound
To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters.
Structure:
-
Indole Ring: The core of the molecule is an indole ring system, which consists of a benzene ring fused to a pyrrole ring. The indole nucleus is generally considered to be weakly polar.
-
Carboxylic Acid Group (-COOH): This functional group, attached at the 4-position of the indole ring, is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This group will dominate the solubility behavior in polar solvents.
-
Methyl Group (-CH3): The methyl group at the 7-position is nonpolar and will contribute to the lipophilicity of the molecule, potentially enhancing its solubility in less polar organic solvents.
-
Predicted pKa: The predicted acid dissociation constant (pKa) for the carboxylic acid group is approximately 4.19. This indicates that it is a weak acid and will be predominantly in its neutral, protonated form in non-basic organic solvents.
Predicted Solubility Profile of this compound
Based on the structural features and the qualitative solubility data of related compounds such as 7-methylindole and indole-4-carboxylic acid, we can predict the solubility of this compound in a range of common organic solvents. 7-methylindole is reported to have low water solubility but is slightly soluble in chloroform and methanol, and soluble in dichloromethane and acetonitrile.[1][2][3] Indole-4-carboxylic acid is described as having good solubility in organic solvents.[4]
The presence of the polar carboxylic acid group is expected to make this compound more soluble in polar organic solvents compared to the parent 7-methylindole. The methyl group, in turn, will likely confer slightly better solubility in less polar organic solvents compared to indole-4-carboxylic acid.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating the carboxylic acid group effectively. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor. | |
| Acetonitrile (ACN) | Moderate | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetone | Moderate | Capable of hydrogen bonding, but less polar than other polar aprotics. | |
| Polar Protic | Methanol | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid. |
| Ethanol | High | Similar to methanol, with a slight increase in nonpolar character. | |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Moderately polar with some hydrogen bond accepting capability. |
| Diethyl ether | Low | Lower polarity and weaker hydrogen bond acceptor than THF. | |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Moderately polar, can interact with the indole ring and carboxylic acid. |
| Chloroform | Moderate to Low | Similar to DCM. | |
| Aromatic | Toluene | Low | Nonpolar, unlikely to effectively solvate the polar carboxylic acid group. |
| Alkanes | Hexane | Very Low / Insoluble | Highly nonpolar, will not effectively solvate the polar functional groups. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This technique involves adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient (e.g., 5-10 mg). b. Accurately add a known volume of the desired organic solvent to each vial (e.g., 1 mL). c. Securely cap the vials. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: a. After the equilibration period, visually confirm that excess solid is still present in each vial. b. Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid (e.g., 10,000 rpm for 10 minutes). c. Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid pellet. d. For an extra measure of certainty, the supernatant can be filtered through a syringe filter compatible with the organic solvent.
-
Quantification of Solute Concentration: a. Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) of a known high concentration. From this stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution. b. Analysis: Analyze the prepared calibration standards and the saturated solution samples by a suitable analytical method. HPLC-UV is often a good choice if the compound has a chromophore. LC-MS can be used for higher sensitivity and selectivity. c. The saturated solution samples will likely need to be diluted with the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.
-
Calculation of Solubility: a. Calibration Curve: Plot the analytical response (e.g., peak area from HPLC) of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a good calibration. b. Determine Concentration: Use the equation of the calibration curve to calculate the concentration of this compound in the (diluted) saturated solution samples. c. Final Solubility: Account for any dilution factors used to bring the saturated solution into the calibration range to determine the final solubility in the organic solvent, typically expressed in mg/mL or mol/L.
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces at play between the solute and various types of organic solvents.
Caption: Intermolecular interactions governing the solubility of this compound.
Conclusion
References
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ChemBK. 7-Methylindole. [Link]
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Biological activity of 7-methyl-1H-indole-4-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 7-methyl-1H-indole-4-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of the known and potential biological activities of this compound. Direct research on this specific molecule is currently limited in publicly accessible literature. However, its structural features—a methylated indole core coupled with a carboxylic acid moiety—place it within a class of compounds renowned for a wide spectrum of pharmacological activities. This guide synthesizes information from analogous indole derivatives and the known biological roles of its putative targets to build a robust scientific case for its potential as a therapeutic agent. The primary hypothesized mechanism of action is the inhibition of the histone methyltransferases EZH1 and EZH2, suggesting a significant role in modulating T-cell mediated inflammatory and autoimmune diseases. We will delve into the chemical properties, plausible synthesis routes, the broader context of indole pharmacology, the intricacies of its potential epigenetic targets, and provide detailed experimental protocols for validation.
Part 1: Introduction to this compound
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The addition of a methyl group at the 7-position and a carboxylic acid at the 4-position is expected to significantly influence its physicochemical properties and biological interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
-
Key Features:
-
Indole Nucleus: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, providing a planar, aromatic system capable of various intermolecular interactions.
-
Carboxylic Acid Group: A key functional group that can act as a hydrogen bond donor and acceptor, and exists as a carboxylate anion at physiological pH. This group is often crucial for binding to target proteins.
-
Methyl Group: A small, lipophilic substituent that can influence steric interactions and the electronic properties of the indole ring.
-
Plausible Synthesis Routes
While specific synthesis protocols for this compound are not extensively documented, its synthesis can be approached through established methods for creating substituted indoles. A common and versatile method is the Fischer indole synthesis.
A plausible route could involve the reaction of (2-methyl-5-hydrazinylphenyl)methanenitrile with a suitable pyruvate derivative, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. Another approach could be the functionalization of a pre-formed 7-methyl-indole scaffold. For instance, a formylation reaction at the 4-position, followed by oxidation, would yield the target molecule. The synthesis of related indole-4-carboxylates has been well-documented and can serve as a template for developing a robust synthetic pathway.[3][4][5]
Part 2: The Indole Scaffold: A Cornerstone of Medicinal Chemistry
The indole ring is a recurring motif in a vast array of pharmacologically active compounds.[2][6] Its derivatives have been shown to possess a wide range of biological activities, making it a focal point for drug discovery efforts.
Diverse Biological Activities of Indole Derivatives
Indole-containing molecules have been successfully developed as:
-
Anti-inflammatory agents: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) with an indole core.[7][8]
-
Anticancer agents: Vinca alkaloids, such as vinblastine and vincristine, are potent anticancer drugs derived from indole alkaloids.[9] More recently, indole derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.
-
Antimicrobial and Antiviral agents: Many indole derivatives have demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.[1][10][11]
-
Neurological agents: The neurotransmitter serotonin is an indole derivative, and many drugs targeting the central nervous system, such as antimigraine triptans, are based on the indole scaffold.[12]
The Influence of the Methyl Group
The position and nature of substituents on the indole ring are critical determinants of biological activity. A methyl group, such as the one at the 7-position in our compound of interest, can have several effects:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Steric Influence: The methyl group can orient the molecule within a binding pocket, either promoting a favorable conformation or causing steric hindrance.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the reactivity and binding affinity of the indole ring.
Studies on various 3-methyl-indole derivatives have shown significant anti-inflammatory and analgesic activities, highlighting the positive contribution a methyl group can make to the pharmacological profile.[7][8]
Part 3: The Hypothesized Biological Target: EZH1 and EZH2
The sole piece of direct, albeit limited, information available for this compound suggests its use in targeting Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2). These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation.[13][14]
EZH1 and EZH2 as Epigenetic Regulators
EZH1 and EZH2 are histone methyltransferases that specifically catalyze the methylation of lysine 27 on histone H3 (H3K27).[13][14] This methylation, particularly trimethylation (H3K27me3), is a key epigenetic mark associated with gene silencing.[15] By repressing gene expression, PRC2, through EZH1/2, plays a fundamental role in cellular differentiation, proliferation, and development.[13][16] While EZH2 is predominantly expressed in proliferating cells, EZH1 is more abundant in non-dividing cells, suggesting partially overlapping but also distinct functions.[17][18]
The Role of EZH1/EZH2 in T-Cell Mediated Immunity
EZH2 is a critical regulator of T-cell development and differentiation.[19][20] It controls the expression of genes that govern the fate of T-cells, influencing the balance between effector T-cells (which promote inflammation) and regulatory T-cells (Tregs), which suppress immune responses and maintain homeostasis.[21][22]
Dysregulation of EZH2 activity has been implicated in various autoimmune and inflammatory diseases.[15][21] For instance, in rheumatoid arthritis and systemic lupus erythematosus (SLE), altered EZH2 expression is linked to defective Treg function and an overactive inflammatory response.[15][21] Therefore, inhibiting EZH1 and EZH2 presents a promising therapeutic strategy to dampen aberrant T-cell activity in these conditions.[19][23]
Caption: EZH1/EZH2 role in T-cell differentiation and potential inhibition.
Part 4: Postulated Mechanism of Action and Therapeutic Potential
Based on the available evidence, we hypothesize that This compound acts as a dual inhibitor of EZH1 and EZH2, thereby modulating T-cell function and offering therapeutic potential in inflammatory and autoimmune diseases. The carboxylic acid moiety is likely crucial for interacting with key residues in the active site of EZH1/2, while the 7-methyl-indole scaffold provides the necessary structural backbone for selective binding.
Dual inhibition of both EZH1 and EZH2 may be more effective than targeting EZH2 alone, as EZH1 can compensate for the loss of EZH2 function in some contexts.[17][18] By inhibiting these enzymes, the compound could potentially:
-
Promote Treg differentiation and function: By de-repressing key genes like Foxp3, leading to enhanced immune suppression.[21]
-
Suppress effector T-cell proliferation and cytokine production: Reducing the pro-inflammatory response.[20][22]
-
Enhance immunotherapy: EZH1/2 inhibition has been shown to make cancer cells more immunogenic and potentiate adoptive T-cell therapies.[24]
Part 5: Experimental Protocols for Validation
To validate the hypothesized biological activity of this compound, a series of well-defined in vitro assays are required.
EZH1/EZH2 Enzymatic Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the methyltransferase activity of recombinant EZH1 and EZH2.
Principle: A radiometric or fluorescence-based assay to quantify the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100).
-
Reconstitute recombinant human PRC2-EZH1 or PRC2-EZH2 complex to the desired concentration (e.g., 20 nM).
-
Prepare a stock solution of the biotinylated H3K27 peptide substrate.
-
Prepare a stock of ³H-labeled SAM.
-
Serially dilute this compound in DMSO to create a concentration gradient. A known EZH1/2 inhibitor (e.g., UNC1999) should be used as a positive control.[17][25]
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the test compound or control (DMSO for negative control).
-
Add the PRC2-EZH1 or PRC2-EZH2 enzyme complex.
-
Initiate the reaction by adding the H3 peptide substrate and ³H-SAM mixture.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro T-Cell Proliferation Assay
This assay assesses the effect of the compound on the proliferation of human T-cells following activation.
Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is diluted with each cell division. The reduction in fluorescence intensity is measured by flow cytometry to quantify proliferation.
Step-by-Step Protocol:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
-
Assay Setup:
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD3+ T-cell population.
-
Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.
-
Compare the proliferation in compound-treated wells to the vehicle control.
-
Cytokine Release Assay from Activated T-Cells
This assay measures the impact of the compound on the production of key inflammatory cytokines by activated T-cells.
Principle: The concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the cell culture supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Step-by-Step Protocol:
-
Assay Setup:
-
Set up the T-cell activation culture as described in the proliferation assay (section 5.2), but without CFSE labeling.
-
-
Incubation: Culture the cells for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
Cytokine Quantification:
-
Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Compare cytokine levels in compound-treated wells to the vehicle control.
-
Caption: A generalized workflow for the validation of bioactive compounds.
Part 6: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: EZH1/EZH2 Enzymatic Inhibition
| Compound | EZH1 IC₅₀ (nM) | EZH2 IC₅₀ (nM) | Selectivity (EZH1/EZH2) |
|---|---|---|---|
| This compound | Experimental | Experimental | Calculated |
| UNC1999 (Positive Control) | 45 | <10 | >4.5 |
Table 2: T-Cell Functional Assays
| Treatment | T-Cell Proliferation (% of Control) | IFN-γ Release (pg/mL) | TNF-α Release (pg/mL) |
|---|---|---|---|
| Vehicle Control (DMSO) | 100% | Experimental | Experimental |
| This compound (1 µM) | Experimental | Experimental | Experimental |
| this compound (10 µM)| Experimental | Experimental | Experimental |
Part 7: Conclusion and Future Directions
While direct experimental data on this compound remains to be published, a strong scientific rationale exists for its investigation as a novel immunomodulatory agent. Its indole scaffold is a well-established pharmacophore, and its potential to inhibit EZH1 and EZH2 places it at the forefront of epigenetic therapeutic strategies for T-cell mediated diseases.
The experimental workflows detailed in this guide provide a clear path for validating these hypotheses. Future research should focus on:
-
Confirmation of Target Engagement: Cellular thermal shift assays (CETSA) or chromatin immunoprecipitation (ChIP) sequencing can confirm that the compound engages EZH1/2 in a cellular context and alters H3K27me3 marks at target gene promoters.
-
In Vivo Efficacy: Successful in vitro results should be followed by studies in animal models of autoimmune diseases (e.g., collagen-induced arthritis in mice) to assess in vivo efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will be crucial to optimize potency, selectivity, and drug-like properties.
The exploration of this compound and its derivatives holds significant promise for the development of a new class of therapeutics for a range of inflammatory and autoimmune disorders.
References
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EZH2 function in immune cell development | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
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Inflammation and Autoimmune T cell assays. (n.d.). Charles River. Retrieved January 19, 2026, from [Link]
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In Vitro T Cell Assays. (n.d.). ICE Bioscience. Retrieved January 19, 2026, from [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Retrieved January 19, 2026, from [Link]
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EZH2 function in immune cell development. (n.d.). The University of Melbourne. Retrieved January 19, 2026, from [Link]
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EZH2: Its regulation and roles in immune disturbance of SLE. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
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In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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The role of EZH1 and EZH2 in development and cancer. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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The role of EZH1 and EZH2 in development and cancer. (n.d.). BMB Reports. Retrieved January 19, 2026, from [Link]
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T-Cell Assays. (n.d.). Vivia Biotech. Retrieved January 19, 2026, from [Link]
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Versatility in pharmacological actions of 3-substituted indoles. (2019, April 27). International Journal of Chemical Studies. Retrieved January 19, 2026, from [Link]
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Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition. (n.d.). AACR Journals. Retrieved January 19, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (2012, December 10). Retrieved January 19, 2026, from [Link]
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3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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EZH2 in non-cancerous diseases: expanding horizons. (n.d.). Oxford Academic. Retrieved January 19, 2026, from [Link]
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Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. (2015, January 8). ASH Publications. Retrieved January 19, 2026, from [Link]
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Current and Future Role of EZH1/2 Inhibitors in the Care of Patients with Lymphoma. (2024, November 8). Retrieved January 19, 2026, from [Link]
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1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 7-methyl-1H-indole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7-methyl-1H-indole-4-carboxylic acid is an intriguing small molecule with potential therapeutic applications stemming from its indole core, a privileged scaffold in medicinal chemistry. While direct pharmacological data on this specific compound is emerging, its structural features and the biological activities of related analogs point towards several compelling therapeutic targets. This guide provides a comprehensive analysis of these potential targets, with a primary focus on the epigenetic regulators EZH1 and EZH2, and a secondary exploration of histamine H3 receptors and histone deacetylases (HDACs). We delve into the mechanistic rationale for each target, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that may govern the therapeutic potential of this compound class.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for targeting a wide range of biological macromolecules. The broader family of indole-carboxylic acids has demonstrated a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Specifically, indole-4-carboxylic acid serves as a crucial building block for synthesizing novel therapeutic agents.[3] This guide focuses on a specific derivative, this compound, and elucidates its most probable therapeutic targets based on current scientific understanding and the known pharmacology of analogous structures.
Primary Target Class: EZH1 and EZH2 - The Catalytic Engines of the PRC2 Complex
The most compelling evidence for a therapeutic target of this compound points towards the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2). This is supported by patent literature describing the use of this compound as a reactant in methods for treating T-cell mediated inflammatory and immune diseases by targeting EZH1 and EZH2.
EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[4] The PRC2 complex catalyzes the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), a modification that is a hallmark of facultative heterochromatin and is generally associated with transcriptional repression.[4][5] Dysregulation of EZH1 and EZH2 activity is implicated in a multitude of human diseases, including various cancers and inflammatory disorders.[4][6]
Mechanistic Rationale for Targeting EZH1/EZH2
The indole scaffold is a known pharmacophore for EZH2 inhibitors. Several potent and selective EZH2 inhibitors are based on an indole-carboxamide core.[7][8][9] These inhibitors typically function by competing with the S-adenosylmethionine (SAM) cofactor in the catalytic pocket of EZH2. The structural similarity of this compound to these known inhibitors strongly suggests a similar mechanism of action.
In the context of T-cell mediated inflammatory diseases, targeting EZH1/EZH2 is a promising strategy. EZH2 plays a critical role in T-cell differentiation and function.[10][11] Inhibition of EZH2 can modulate the balance of T-cell subsets, such as regulatory T-cells (Tregs) and T-helper cells, thereby dampening inflammatory responses.[12] Furthermore, EZH1/2 inhibition has been shown to enhance anti-tumor immunity by increasing the immunogenicity of cancer cells and improving T-cell function.[13][14]
Structure-Activity Relationship (SAR) of Indole-Based EZH2 Inhibitors
The development of potent indole-based EZH2 inhibitors has provided valuable insights into their SAR.[15][16] Key interactions often involve the indole nitrogen and the carboxamide moiety forming hydrogen bonds within the SAM-binding pocket of EZH2. The substituents on the indole ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. The 7-methyl group of the topic compound likely occupies a hydrophobic pocket within the active site, potentially contributing to its binding affinity.
The crystal structure of the human PRC2 complex with a bound indole-based inhibitor (CPI-1205) reveals the key interactions within the EZH2 active site.[17][18]
Experimental Protocols for Target Validation
This assay directly measures the enzymatic activity of EZH1/EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.[6][11][19]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EZH1 or EZH2 complex (typically with other PRC2 core components like EED and SUZ12 for optimal activity), a histone H3 substrate (e.g., recombinant H3 or H3 peptides), and the test compound (this compound) at various concentrations.
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching buffer (e.g., S-adenosyl-L-homocysteine).
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
| Component | Final Concentration |
| EZH1/EZH2 complex | 10-50 nM |
| Histone H3 substrate | 1-5 µM |
| ³H-SAM | 0.5-1 µCi |
| Test Compound | Serially diluted |
Table 1: Typical reaction conditions for a radiometric HMT assay.
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a no-wash, bead-based immunoassay that can quantify the levels of H3K27me3 in cells treated with the test compound.[13][20][21]
Protocol:
-
Cell Treatment: Seed cells (e.g., a relevant cancer cell line or primary T-cells) in a 384-well plate and treat with varying concentrations of this compound for 24-72 hours.
-
Cell Lysis and Histone Extraction: Lyse the cells and extract histones using the provided buffers in the AlphaLISA kit.
-
Detection: Add a mixture of AlphaLISA acceptor beads conjugated to an anti-H3K27me3 antibody and biotinylated anti-histone H3 (C-terminus) antibody.
-
Signal Generation: Add streptavidin-coated donor beads, which bind to the biotinylated antibody. In the presence of H3K27me3, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Data Acquisition and Analysis: Read the plate on an Alpha-enabled plate reader and calculate the IC50 value for the reduction of H3K27me3 levels.
ChIP followed by quantitative PCR (qPCR) is a powerful technique to determine if the test compound reduces the occupancy of H3K27me3 at specific gene promoters in intact cells.[14][22][23]
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the test compound, then cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash and Elute: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of specific gene promoters in the immunoprecipitated DNA using qPCR with primers for target gene promoters known to be regulated by PRC2.
-
Data Normalization: Normalize the data to input chromatin to account for variations in chromatin preparation.
Secondary Potential Targets: Broadening the Therapeutic Horizon
The indole-4-carboxylic acid scaffold is also a known constituent of inhibitors for other important therapeutic targets. While the primary evidence points towards EZH1/2, a comprehensive evaluation should also consider the following possibilities.
Histamine H3 Receptor Antagonists
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine.[24][25] H3 receptor antagonists have therapeutic potential for treating neurological and psychiatric disorders. Several indole-based compounds have been developed as potent histamine H3 receptor antagonists.[20] The crystal structure of the human histamine H3 receptor in complex with an antagonist provides a basis for understanding the binding of such compounds.[3]
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a significant class of anti-cancer agents.[26] The carboxylic acid moiety of this compound could potentially act as a zinc-binding group, a key pharmacophoric feature of many HDAC inhibitors.[7] Indole-based structures have been successfully incorporated into potent HDAC inhibitors.[16][26] The crystal structure of HDAC2 in complex with the inhibitor SAHA (vorinostat) can guide the modeling of potential interactions.[27]
Integrated Strategy for Target Deconvolution
To definitively identify the therapeutic target(s) of this compound, a systematic and integrated experimental approach is recommended.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent, with strong evidence pointing towards EZH1 and EZH2 as its primary targets. The structural similarities to known indole-based EZH2 inhibitors, coupled with its documented use in treating T-cell mediated inflammatory diseases via EZH1/2 modulation, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for validating these targets and elucidating the compound's mechanism of action.
Future research should focus on obtaining quantitative biochemical and cellular data for this compound against EZH1 and EZH2. Furthermore, comprehensive profiling against a panel of kinases and other epigenetic targets will be crucial to assess its selectivity. Structure-based drug design, leveraging the available crystal structures of EZH2, can guide the synthesis of more potent and selective analogs. Ultimately, a thorough understanding of the pharmacological profile of this compound will pave the way for its potential clinical development in oncology and immunology.
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In Silico Modeling of 7-methyl-1H-indole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive walkthrough for the in silico modeling of 7-methyl-1H-indole-4-carboxylic acid, a heterocyclic compound with potential therapeutic applications. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational analysis. We will delve into the rationale behind methodological choices, ensuring a robust and reproducible workflow. This guide will cover molecular mechanics and quantum mechanics (QM) approaches, including geometry optimization, molecular docking, and molecular dynamics (MD) simulations, to elucidate the compound's structural properties and potential interactions with a relevant biological target.
Introduction: The Rationale for In Silico Analysis
This compound belongs to the indole family, a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Specifically, this compound has been identified as a reactant in the synthesis of potential treatments for T-cell mediated inflammatory immune diseases.[4]
Computational, or in silico, modeling offers a powerful and cost-effective approach to investigate the properties of small molecules like this compound at the atomic level.[5][6][7] By simulating molecular behavior, we can predict physicochemical properties, understand potential binding modes to protein targets, and rationalize structure-activity relationships (SAR), thereby accelerating the drug discovery process.[6][7] This guide will provide a detailed framework for conducting such an investigation.
Molecular Structure Preparation and Optimization: The Foundation of Accurate Modeling
The initial and most critical step in any in silico study is the generation of an accurate three-dimensional (3D) structure of the molecule of interest. This forms the basis for all subsequent calculations.
2D to 3D Structure Generation
The process begins with the 2D chemical structure of this compound. This can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The corresponding SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is Cc1cccc2c1[nH]cc2C(=O)O. This 2D representation is then converted into a 3D structure using a program like Open Babel or the builder tools within molecular modeling suites like Schrödinger or MOE.
Geometry Optimization: Achieving a Low-Energy Conformation
The initial 3D structure is a crude approximation and must be refined to find a stable, low-energy conformation. This is achieved through geometry optimization, a process that adjusts the atomic coordinates to minimize the potential energy of the molecule.
For a small molecule like this compound, a QM-based approach provides a highly accurate determination of its electronic structure and geometry. Density Functional Theory (DFT) is a popular and computationally efficient QM method.
Step-by-Step Methodology:
-
Software: Utilize a QM software package such as Gaussian, ORCA, or GAMESS.
-
Input File Preparation:
-
Import the 3D coordinates of this compound.
-
Define the level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Specify the calculation type as "Opt" for geometry optimization.
-
Define the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to find the minimum energy structure.
-
Verification: Upon completion, it is crucial to perform a frequency calculation ("Freq") to ensure the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable conformation.
Causality of Choices: The B3LYP/6-31G(d) level of theory is chosen as it provides a good balance between accuracy and computational cost for molecules of this size. The frequency calculation is a self-validating step to confirm the stability of the final geometry.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Given the known involvement of indole derivatives in inflammation, a relevant target for our study is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3]
Workflow for Molecular Docking
Caption: Molecular docking workflow from ligand and receptor preparation to analysis of results.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Start with the QM-optimized structure of this compound.
-
Use AutoDock Tools (ADT) to assign Gasteiger partial charges and add polar hydrogens.
-
Save the prepared ligand in the PDBQT format.
-
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 4COX).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared receptor in the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This should encompass the active site of COX-2. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared ligand and receptor, the grid box parameters, and the desired output file name.
-
Run AutoDock Vina from the command line.
-
-
Analysis of Results:
-
AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in a molecular visualization program like PyMOL or VMD to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Trustworthiness of the Protocol: This protocol is self-validating by first re-docking the native ligand from the crystal structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the docking parameters.
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
While docking provides a static picture of the binding event, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the ligand and protein.
Workflow for Molecular Dynamics Simulation
Caption: General workflow for setting up and running a molecular dynamics simulation.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-ranked pose of the this compound-COX-2 complex from docking.
-
Choose a suitable force field for the protein (e.g., AMBER99sb-ILDN) and water (e.g., TIP3P).
-
Generate force field parameters for the ligand using a tool like Antechamber or the CHARMM General Force Field (CGenFF) server.
-
-
Solvation and Ionization:
-
Create a periodic boundary box (e.g., a cubic box extending 1.0 nm from the protein surface).
-
Fill the box with water molecules.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.
-
Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Positional restraints on the protein and ligand are gradually released during this phase.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the ligand's binding pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each protein residue to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.
-
Data Presentation and Interpretation
The quantitative data generated from these simulations should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of In Silico Modeling Results
| Parameter | Value | Interpretation |
| QM Optimization | ||
| Final Energy (Hartree) | [Example Value] | The optimized electronic energy of the molecule. |
| Lowest Frequency (cm⁻¹) | [Example Value > 0] | Confirms a true energy minimum. |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | [Example Value, e.g., -8.5] | A strong predicted binding affinity to the target. |
| Key Interacting Residues | [e.g., Arg120, Tyr355] | Identifies the specific amino acids involved in binding. |
| MD Simulation | ||
| Average Ligand RMSD (nm) | [Example Value, e.g., 0.2] | Indicates the stability of the ligand in the binding pocket. |
| Key Hydrogen Bond Occupancy | [e.g., Ligand-Arg120: 85%] | Shows the persistence of a critical hydrogen bond over time. |
Conclusion
This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural properties and potential biological interactions of this compound. The methodologies described herein provide a robust framework for hypothesis generation and can guide further experimental validation in the drug discovery pipeline. The combination of these computational techniques offers a powerful strategy for accelerating the development of novel therapeutics based on the indole scaffold.
References
-
ResearchGate. (n.d.). In Silico Studies of Indole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Computational Methods for Small Molecule Identification. Retrieved from [Link]
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Engineered Science Publisher. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Retrieved from [Link]
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Schrödinger. (n.d.). Computational chemistry applications. Retrieved from [Link]
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PubMed Central. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Retrieved from [Link]
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Pharmaspire. (n.d.). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl-. Retrieved from [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 7-methyl-1H-indole-4-carboxylic acid
Abstract
This application note provides a comprehensive guide for the purification of 7-methyl-1H-indole-4-carboxylic acid from a typical synthetic reaction mixture. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity active pharmaceutical ingredient (API) intermediate. We will explore the underlying chemical principles and provide a step-by-step protocol for an efficient acid-base extraction followed by recrystallization, ensuring the removal of common impurities.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and potential toxicological issues in the final API. Synthetic routes to indole derivatives often result in a mixture of starting materials, byproducts, and the desired product.[1][2] Common impurities may include unreacted starting materials, isomeric indole derivatives, and products of over-reaction or degradation, which are often colored.[3] Therefore, a robust purification strategy is essential.
This guide focuses on a classic and highly effective purification strategy that leverages the acidic nature of the carboxylic acid functional group: acid-base extraction.[4][5][6][7] This technique allows for the selective separation of the acidic target compound from neutral and basic impurities. Subsequent recrystallization further refines the product to achieve high purity.[8][9][10]
Principle of Purification
The purification strategy is centered on the differential solubility of this compound and its corresponding carboxylate salt. The carboxylic acid is generally soluble in organic solvents and has low solubility in aqueous solutions.[7] Conversely, when deprotonated by a base to form the carboxylate salt, it becomes ionic and thus highly soluble in aqueous solutions, while neutral organic impurities remain in the organic phase.[6][7]
The process involves three main stages:
-
Selective Extraction: The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution. The this compound is deprotonated and partitions into the aqueous phase as its salt.
-
Isolation: The aqueous layer containing the carboxylate salt is then acidified. This protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.[5][7][8]
-
Final Purification: The precipitated solid is collected and further purified by recrystallization from a suitable solvent system to remove any remaining impurities.[8][9]
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Purpose |
| Crude this compound | Synthesis Grade | Starting Material |
| Ethyl Acetate (EtOAc) | ACS Grade | Organic Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Basic Extraction |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Acidification |
| Deionized Water | High Purity | Washing |
| Ethanol | ACS Grade | Recrystallization Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |
Protocol
Part 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.[4][5]
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer contains the sodium salt of this compound. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous extracts.
-
Back-washing: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any entrained neutral organic impurities. Discard the organic wash.
Part 2: Precipitation and Isolation
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).[8] A precipitate of this compound will form.[5][7]
-
Digestion: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter funnel, then transfer to a watch glass to dry completely, preferably in a vacuum oven at a low temperature.
Part 3: Recrystallization
-
Solvent Selection: Ethanol or an ethanol/water mixture is a common choice for recrystallizing carboxylic acids.[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Final Drying: Wash the crystals with a small amount of ice-cold ethanol and then dry them under a vacuum to remove all traces of solvent.
Characterization
The purity of the final product should be assessed by standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion during extraction | Vigorous shaking; presence of surfactants | Allow the mixture to stand; add a small amount of brine; filter the entire mixture through Celite. |
| Oily product after acidification | Impurities depressing the melting point | Extract the oily product into an organic solvent, dry, and attempt recrystallization. |
| Low recovery | Incomplete extraction or precipitation | Perform additional extractions; ensure the pH is sufficiently low during precipitation. |
| Colored crystals | Trapped impurities | Use activated charcoal during recrystallization. |
Conclusion
The described method of acid-base extraction followed by recrystallization is a reliable and scalable procedure for obtaining high-purity this compound. By understanding and applying the principles of differential solubility, researchers can effectively remove a wide range of impurities, ensuring the quality of this important synthetic intermediate for drug discovery and development.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
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Wikipedia. (2023). Acid–base extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). What do common indole impurities look like? [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
PubMed. (1989). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
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PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
NIH. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Application Notes & Protocols: 7-Methyl-1H-indole-4-carboxylic Acid in Organic Synthesis
Foreword: The Strategic Value of the 7-Methylindole Scaffold
7-Methyl-1H-indole-4-carboxylic acid is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. Its rigid bicyclic structure, derived from the fusion of a benzene and a pyrrole ring, serves as a privileged scaffold in numerous biologically active compounds. The carboxylic acid at the 4-position provides a versatile synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups. The methyl group at the 7-position subtly modulates the electronic and steric properties of the indole core, potentially influencing binding interactions with biological targets and improving metabolic stability.
This document serves as a technical guide for researchers, providing in-depth application notes and validated protocols for the use of this compound as a key reactant in organic synthesis. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and informative, explaining the causality behind critical experimental choices.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not always readily available in public literature, its properties can be reliably predicted based on its structural similarity to well-characterized indole analogs.[1]
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | Calculated |
| Appearance | Off-white to light-yellow solid (predicted) | Analog Comparison |
| Solubility | Soluble in DMF, DMSO, MeOH; sparingly soluble in DCM, THF | General Indole Carboxylic Acid Behavior |
| pKa | ~4.5 - 5.0 (predicted for carboxylic acid) | Analog Comparison |
| ¹H NMR | See discussion below | Predicted based on analogs[2][3] |
| ¹³C NMR | See discussion below | Predicted based on analogs[2][4] |
Spectroscopic Insights:
-
¹H NMR: Key expected signals include the indole N-H proton (a broad singlet typically >11 ppm in DMSO-d₆), aromatic protons on the benzene and pyrrole rings (in the 6.5-8.0 ppm range), and a sharp singlet for the C7-methyl group (~2.5 ppm).
-
¹³C NMR: The spectrum would show 10 distinct carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (~165-170 ppm) and the methyl carbon (~15-20 ppm).
Core Reactivity: A Dual-Functionality Reactant
The synthetic utility of this compound stems from two primary reactive sites: the carboxylic acid group and the indole nitrogen. Understanding the interplay between these sites is crucial for strategic synthetic planning.
Caption: Key reactive sites on the this compound scaffold.
-
Carboxylic Acid Group (C4): This is the most prominent functional group for derivatization. It behaves as a typical carboxylic acid, readily undergoing deprotonation to form a carboxylate or activation for nucleophilic acyl substitution.[5]
-
Indole Nitrogen (N1): The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, enabling N-alkylation, N-acylation, or N-arylation reactions.
-
Indole Ring: While the carboxylic acid is a deactivating group, the indole ring can still undergo electrophilic aromatic substitution, typically at the C3 position. However, for the purposes of using the title compound as a reactant, reactions at the COOH and NH groups are far more common and predictable.
Application Note 1: Amide Bond Formation via EDC/HOBt Coupling
Context & Rationale: Amide bond formation is one of the most frequently performed reactions in drug discovery.[6][7] Coupling carboxylic acids with amines to form amides is often challenging due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[8] To overcome this, coupling reagents are employed to activate the carboxylic acid. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a widely adopted, reliable method. EDC activates the carboxylic acid, and HOBt acts as an additive to form a highly reactive ester intermediate, which minimizes side reactions and reduces the risk of racemization if chiral amines are used.[6]
General Reaction Mechanism:
Caption: General mechanism for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-7-methyl-1H-indole-4-carboxamide
This protocol is a representative procedure adapted from methodologies for similar indole carboxylic acids.[9] Researchers should perform initial small-scale reactions to optimize conditions for their specific amine.
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 175 mg, 1.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M, e.g., 5 mL). Stir until fully dissolved.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq., e.g., 162 mg, 1.2 mmol).
-
Add benzylamine (1.1 eq., e.g., 118 mg, 1.1 mmol).
-
Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq., e.g., 258 mg, 2.0 mmol). Causality: The base neutralizes the HOBt and the ammonium salt of the amine, ensuring the amine is in its free, nucleophilic form.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add EDC hydrochloride (1.2 eq., e.g., 230 mg, 1.2 mmol). Causality: Adding EDC last and at a low temperature helps control the initial exothermic activation step and minimizes the formation of inactive byproducts.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (10x the volume of DMF). This will often precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Application Note 2: Steglich Esterification
Context & Rationale: Esterification is a fundamental transformation used to create prodrugs, modulate solubility, or protect the carboxylic acid functionality for subsequent reactions (e.g., N-alkylation). While Fischer esterification (acid catalyst in alcohol) is common, it uses harsh acidic conditions that may not be suitable for all indole substrates.[10] The Steglich esterification is a mild, effective alternative that uses dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] This method is highly efficient for a wide range of alcohols, including secondary and tertiary alcohols.[10][11]
Mechanism & Workflow:
Caption: Steglich esterification workflow highlighting the role of DMAP.
Detailed Protocol: Synthesis of Methyl 7-methyl-1H-indole-4-carboxylate
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq., 175 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, ~0.1 M, 10 mL).
-
Add methanol (1.5 eq., 48 mg, 1.5 mmol). Insight: While a larger excess of alcohol can be used, a moderate excess is often sufficient for this efficient reaction.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq., 12 mg, 0.1 mmol). Causality: DMAP is a hypernucleophilic acylation catalyst that dramatically accelerates the reaction. Only a catalytic amount is needed.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq., 227 mg, 1.1 mmol) in a small amount of anhydrous DCM (~2 mL) dropwise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Remove the ice bath and stir the reaction at room temperature for 3-6 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography (hexanes/ethyl acetate) if necessary, though often the product is of high purity after workup.
-
References
-
7-Methyl indole-4-carboxylic acid Uses . LookChem. [Link]
-
Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Esterification of Carboxylic Acids with Alcohols - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 . PubChem. [Link]
- Process for the preparation of indole derivatives - Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . The Royal Society of Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. [Link]
-
Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis . MDPI. [Link]
-
Scalable synthesis and properties of 7-methyl- 4-azaindole . ResearchGate. [Link]
-
Synthesis of 7-Substituted Indoles as Potential Ligand Precursors . ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]
-
Methyl 1H-indole-3-carboxylate . Magritek. [Link]
-
Acid to Ester - Common Conditions . The University of Sheffield. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . NIH. [Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.
-
1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 . PubChem. [Link]
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors . MDPI. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . PMC - PubMed Central. [Link]
-
Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Leveraging 7-methyl-1H-indole-4-carboxylic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar geometry allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for designing potent and selective therapeutic agents.[3] Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
This guide focuses on a specific, functionalized analogue: 7-methyl-1H-indole-4-carboxylic acid . While the parent indole-4-carboxylic acid is a known versatile precursor for inhibitors of targets like histone deacetylases (HDACs) and the Hedgehog pathway, the 7-methyl derivative offers a nuanced modification to this scaffold.[5][6] Notably, it has been identified as a reactant in the development of treatments for T-cell-mediated inflammatory diseases, suggesting a potential role in modulating epigenetic targets such as the histone methyltransferases EZH1 and EZH2.[7]
These application notes provide a structured, field-proven framework for researchers to systematically evaluate this compound as a starting point for a drug discovery campaign, from initial computational assessment to cell-based validation.
Physicochemical Profile
A foundational understanding of a compound's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 1082041-38-0 | [7][8] |
| Molecular Formula | C₁₀H₉NO₂ | [9] |
| Molecular Weight | 175.18 g/mol | [9] |
| IUPAC Name | This compound | |
| Predicted LogP | ~2.1 | [10] |
| Appearance | Powder | [6] |
| Melting Point | 213-214 °C (for parent indole-4-carboxylic acid) | [6] |
Section 1: Target Prioritization and Initial Screening
The journey of a hit compound begins with identifying its most promising biological targets. Based on the known activities of related indole-4-carboxylic acid derivatives, a logical starting point is to investigate targets involved in oncology and inflammation. The methyl group at the 7-position can influence binding pocket interactions and metabolic stability, potentially offering a unique pharmacological profile compared to its unmethylated parent.
A typical discovery workflow integrates computational and experimental methods to efficiently identify and validate hits.
Protocol 1.1: In Silico Screening via Molecular Docking
Rationale: Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein.[1] This cost-effective initial step helps prioritize which protein targets are most likely to interact with this compound, guiding subsequent experimental validation.
Target Selection:
-
Primary: EZH2 (Enhancer of zeste homolog 2) - based on literature suggesting relevance for T-cell mediated diseases.[7]
-
Secondary: HDACs, PI3K, EGFR, STAT3 - common targets for indole-based compounds in oncology.[6][11]
-
Tertiary: DNA Gyrase, Tubulin - established targets for other classes of indole derivatives.[12][13]
Methodology:
-
Preparation of Ligand:
-
Generate a 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94). The carboxylic acid moiety should be modeled in its physiologically relevant protonation state (typically deprotonated at pH 7.4).
-
-
Preparation of Protein Target:
-
Obtain the crystal structure of the target protein (e.g., EZH2) from the Protein Data Bank (PDB). Select a high-resolution structure co-crystallized with a known inhibitor.
-
Prepare the protein using docking software (e.g., AutoDock Tools, Schrödinger Maestro): remove water molecules, add polar hydrogens, and assign atomic charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to place the ligand into the defined binding site.
-
Generate multiple binding poses (e.g., 10-20).
-
-
Analysis:
-
Rank the poses based on the predicted binding energy (scoring function). Lower binding energy values suggest a more favorable interaction.
-
Visually inspect the top-ranked poses. Analyze key interactions (hydrogen bonds, salt bridges, π-π stacking) between the ligand and protein residues. The carboxylic acid is expected to form key hydrogen bonds or salt bridges, while the indole ring can form hydrophobic or π-stacking interactions.[14]
-
Section 2: In Vitro Biochemical Assays
After identifying promising targets computationally, the next critical step is to confirm direct interaction and functional inhibition using purified proteins in biochemical assays.
Protocol 2.1: EZH2 Histone Methyltransferase Inhibition Assay
Rationale: This assay directly measures the enzymatic activity of EZH2. Many methyltransferase assays rely on the quantification of a reaction byproduct or the consumption of the co-factor S-adenosylmethionine (SAM). A luminescence-based assay that measures ATP depletion (after converting the byproduct SAH back to ATP) is a robust and sensitive method, analogous to kinase assays.[15]
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Biotinylated Histone H3 (H3K27) peptide substrate
-
S-Adenosylmethionine (SAM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Tazemetostat)
-
ADP-Glo™ or similar detection reagent system
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Enzyme Reaction:
-
Add 2.5 µL of assay buffer to each well.
-
Add 25 nL of the compound dilution (or DMSO for vehicle control).
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing EZH2 complex and H3 peptide) to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of a 2x SAM solution to start the methylation.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert ADP to ATP.
-
Add 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a no-enzyme control or high concentration of a known inhibitor).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| This compound | EZH2 | (Experimental Value) |
| Tazemetostat (Control) | EZH2 | (Known Literature Value) |
Section 3: Cell-Based Assays
Demonstrating activity in a biochemical assay is essential, but a successful drug must be able to cross the cell membrane and engage its target in the complex cellular environment.
Protocol 3.1: Cell Viability Assay (MTT/MTS)
Rationale: This fundamental colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is used to determine the concentration at which the compound inhibits cell growth (GI₅₀) or induces cell death (IC₅₀), providing a measure of its potency in a cellular context.[16]
Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a lymphoma line with known EZH2 dependence) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the old medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting viability against compound concentration.[16]
Protocol 3.2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. This change can be detected by heating the cell lysate and quantifying the amount of soluble (un-denatured) target protein remaining.
Methodology:
-
Cell Culture and Treatment: Grow cells to confluency and treat them with the test compound (at ~10x the GI₅₀) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing un-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Quantification: Analyze the soluble fractions by Western Blot or ELISA using an antibody specific to the target protein (e.g., EZH2).
-
Analysis: Plot the amount of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Section 4: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures in drug development.[17] In silico tools provide a rapid and cost-effective first pass at this evaluation.[18][19]
Protocol 4.1: In Silico ADME-Tox Prediction
Rationale: Computational models use the chemical structure of a molecule to predict its pharmacokinetic and toxicological properties.[18][19] This helps identify potential liabilities, such as poor oral absorption or potential for toxicity, that may need to be addressed through medicinal chemistry optimization.[20]
Methodology:
-
Input Structure: Obtain the SMILES string for this compound.
-
Web Server Analysis: Submit the structure to free web-based tools like SwissADME and pkCSM.[17][19]
-
Parameter Evaluation: Analyze the output for key drug-like properties.
Data Presentation:
| Parameter | Predicted Value | Interpretation |
| Lipinski's Rule of 5 | (e.g., 0 violations) | High probability of oral bioavailability. |
| GI Absorption | (e.g., High) | Likely to be well-absorbed from the gut.[11] |
| BBB Permeant | (e.g., No) | May not cross the blood-brain barrier; desirable for non-CNS targets. |
| CYP450 Inhibition | (e.g., Inhibitor of CYP2C9) | Potential for drug-drug interactions.[19] |
| Ames Toxicity | (e.g., Non-mutagen) | Low risk of mutagenicity.[20] |
| Hepatotoxicity | (e.g., Yes) | Potential risk of liver toxicity; requires experimental follow-up.[18] |
Conclusion
This compound represents a promising starting point for drug discovery, building upon the validated success of the indole scaffold. Its known association with reactants for inflammatory disease therapies points towards a rich, underexplored potential in areas like epigenetics. By systematically applying the integrated workflow and protocols detailed in this guide—from in silico screening and biochemical validation to cellular efficacy and preliminary ADME-Tox profiling—researchers can efficiently evaluate its therapeutic potential and lay a robust foundation for a successful lead optimization program.
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Application Notes & Protocols: Characterizing 7-methyl-1H-indole-4-carboxylic acid for Dual EZH1 and EZH2 Inhibition
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals in oncology and epigenetics.
Abstract: Enhancer of Zeste Homologs 1 and 2 (EZH1/EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][2] Overexpression or mutation of EZH2 is a known oncogenic driver in various cancers, including B-cell lymphomas and prostate cancer.[3][4] However, the functional redundancy between EZH1 and EZH2 can lead to resistance to EZH2-selective inhibitors, making dual inhibition a compelling therapeutic strategy.[5][6] This document provides a comprehensive guide to utilizing 7-methyl-1H-indole-4-carboxylic acid, a representative indole-based small molecule, for the study of dual EZH1/EZH2 inhibition. We present detailed protocols for biochemical and cellular characterization, enabling researchers to assess its potency, selectivity, and anti-proliferative effects.
Introduction: The Rationale for Dual EZH1/EZH2 Inhibition
The PRC2 complex, composed of core subunits EZH1/2, EED, and SUZ12, is a fundamental epigenetic regulator.[1] EZH2 is the primary catalytic subunit in actively proliferating cells, while EZH1 is more prevalent in non-proliferating, differentiated cells.[7] In many cancers, tumor cells become dependent on EZH2 activity for survival. While EZH2-selective inhibitors have shown clinical promise, EZH1 can compensate for the loss of EZH2 activity, maintaining H3K27me3 levels and promoting tumor cell survival.[5][6] Therefore, small molecules that dually inhibit both EZH1 and EZH2, such as the well-characterized compound UNC1999, may offer a more profound and durable anti-tumor response, particularly in cancers reliant on wild-type EZH2/EZH1.[5][8]
This guide uses This compound as a model scaffold to outline the critical experiments required to validate a novel dual inhibitor. The indole core is a common motif in kinase and epigenetic inhibitors, providing a versatile backbone for drug design.
Mechanism of Action: SAM-Competitive Inhibition
EZH1 and EZH2 utilize S-adenosylmethionine (SAM) as a methyl group donor to catalyze the methylation of H3K27. Most small molecule inhibitors, including the model compound discussed here, are designed to be competitive with SAM, binding to the catalytic SET domain of EZH1/EZH2 and preventing the methyl transfer reaction.[4] This leads to a global reduction in H3K27me3, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest or apoptosis.[4]
Compound Profile & Preparation
Proper handling and preparation of the inhibitor are critical for reproducible results.
| Property | Data / Handling Recommendations |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Indole carboxylic acids often have limited aqueous solubility. Solubilize in DMSO to create a high-concentration stock (e.g., 10-50 mM). |
| Storage | Store the solid compound at 4°C or -20°C. Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Purity | >98% recommended for all biological assays. Verify by LC-MS and ¹H NMR. |
| Working Dilutions | Prepare fresh working dilutions from the DMSO stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is ≤0.1%. |
Application 1: Biochemical Potency and Selectivity
The first step in characterizing a new inhibitor is to determine its potency against the target enzymes (EZH1 and EZH2) and its selectivity against other related enzymes, particularly other histone methyltransferases (HMTs).
Protocol: In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the IC₅₀ of the inhibitor. The principle involves incubating the enzyme with a histone substrate and SAM, followed by detection of the specific methylation mark using a primary antibody and a secondary antibody conjugated to a reporter enzyme.
Materials:
-
Recombinant human PRC2-EZH1 and PRC2-EZH2 complexes.
-
Other HMTs for selectivity panel (e.g., G9a, SETD2).
-
S-adenosylmethionine (SAM).
-
Histone H3 peptide or recombinant H3 as substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl₂, 0.01% Tween-20.
-
This compound (and/or other control inhibitors like UNC1999).
-
High-binding 96-well plates.
-
Primary antibody (e.g., anti-H3K27me3).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
Procedure:
-
Substrate Coating: Coat a 96-well plate with 50 µL of histone H3 substrate (2 µg/mL in PBS) per well. Incubate overnight at 4°C. Wash 3 times with PBST (PBS + 0.05% Tween-20).
-
Inhibitor Preparation: Perform a serial dilution of this compound in Assay Buffer. A typical 10-point, 3-fold dilution series might start from 100 µM. Include a DMSO-only (vehicle) control.
-
Enzyme Reaction:
-
Prepare a master mix containing the PRC2 complex (e.g., 5 nM final concentration) and SAM (e.g., 1 µM final concentration) in Assay Buffer.
-
Add 25 µL of the inhibitor dilutions to the wells.
-
Add 25 µL of the enzyme/SAM master mix to initiate the reaction.
-
Incubate for 1-2 hours at 30°C.
-
-
Detection:
-
Wash the plate 3 times with PBST.
-
Add 50 µL of diluted primary antibody (anti-H3K27me3) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with PBST.
-
Add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL of TMB substrate. Develop until sufficient color is observed (5-15 minutes).
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background (no enzyme control) from all values.
-
Normalize the data to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Enzyme Target | Hypothetical IC₅₀ (nM) | Rationale for Inclusion |
| EZH2 | <10 | Primary target for oncogenic activity. |
| EZH1 | 40 | Key target for dual inhibition to overcome resistance. |
| G9a (EHMT2) | >10,000 | A histone lysine methyltransferase for a different site (H3K9). |
| SETD2 | >10,000 | A histone lysine methyltransferase for H3K36. |
Application 2: Cellular Target Engagement and Phenotypic Effects
After confirming biochemical potency, the next crucial step is to verify that the inhibitor can enter cells, engage its target, and produce the desired biological effect.
Protocol: Western Blot for Global H3K27me3 Reduction
This assay provides direct evidence of target engagement within the cell.
Procedure:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., WSU-DLCL2, a lymphoma line with an EZH2-Y641F mutation) at a density that avoids confluence by the end of the experiment. Allow cells to adhere/stabilize for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 3 µM) and a DMSO vehicle control for 72-96 hours. A long incubation is required to observe histone mark changes due to dilution through cell division.
-
Histone Extraction: Harvest cells and use a commercial histone extraction kit or an acid extraction protocol to isolate the histone-rich fraction.
-
Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of histone extract (e.g., 10 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Separately, probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect using an ECL substrate.
Expected Outcome: A dose-dependent decrease in the H3K27me3 signal relative to the total H3 signal. This confirms the inhibitor is cell-permeable and enzymatically active on chromatin.[5]
Protocol: Cell Proliferation Assay
This assay determines the functional consequence of EZH1/2 inhibition on cell growth.
Procedure:
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate for 5-7 days. The long incubation period is necessary because EZH1/2 inhibitors are not immediately cytotoxic; their effects manifest over several cell divisions.
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data and calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Protocol: qRT-PCR for Target Gene Reactivation
This provides mechanistic validation that the loss of H3K27me3 leads to the intended transcriptional changes.
Procedure:
-
Cell Treatment & RNA Extraction: Treat cells as described in 4.1 for 72-96 hours. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for known PRC2 target genes (e.g., CDKN2A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Expected Outcome: A dose-dependent increase in the mRNA levels of PRC2 target genes, confirming that inhibition of the methyltransferase activity leads to transcriptional de-repression.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| High IC₅₀ in Biochemical Assay | Inactive enzyme; degraded SAM; precipitated inhibitor. | Verify enzyme activity with a positive control. Use fresh SAM. Check inhibitor solubility in the assay buffer; slightly increase DMSO if needed (but keep final concentration low). |
| No change in cellular H3K27me3 levels | Poor cell permeability; short incubation time; compound instability in media. | Verify compound stability using LC-MS. Increase incubation time to 96 hours or more. Use a positive control inhibitor (e.g., UNC1999) to confirm the assay system is working. |
| No anti-proliferative effect despite H3K27me3 reduction | The chosen cell line is not dependent on the EZH1/2 pathway; functional redundancy. | Test in multiple cell lines, including those with known EZH2 mutations or high EZH2 expression. Confirm target gene re-expression via qRT-PCR to ensure the phenotype isn't masked.[5] |
| High background in ELISA-based assay | Insufficient washing; non-specific antibody binding. | Increase the number and duration of wash steps. Increase Tween-20 concentration in wash buffer slightly (e.g., to 0.1%). Titrate primary and secondary antibodies to find the optimal concentration. |
Conclusion
The systematic application of the biochemical and cellular protocols detailed in this guide enables a robust evaluation of this compound, or any novel indole-based compound, as a dual EZH1/EZH2 inhibitor. By confirming on-target biochemical potency, demonstrating cellular target engagement, and linking this to a relevant anti-proliferative phenotype, researchers can build a comprehensive data package to validate new epigenetic modulators for therapeutic development.
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Application Notes and Protocols for Cell-Based Assays Using 7-methyl-1H-indole-4-carboxylic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] 7-methyl-1H-indole-4-carboxylic acid is an indole derivative that has been identified as a reactant in the development of therapies for T-cell mediated inflammatory immune diseases, with potential activity as an inhibitor of the histone methyltransferases EZH1 and EZH2 (Enhancer of zeste homolog 1 and 2).[3]
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] Overexpression and gain-of-function mutations of EZH2 are implicated in numerous cancers, including lymphomas and prostate cancer, making it a compelling therapeutic target.[6][7][8] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and apoptosis.[4] Furthermore, given its role in regulating T-cell function, targeting EZH1/2 is a promising strategy for modulating immune responses in autoimmune and inflammatory diseases.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to characterize its biological activity. The protocols herein are designed to be self-validating, with explanations of the scientific principles and experimental choices to ensure robust and reproducible results.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reliable data.
-
Solubility: Indole carboxylic acid derivatives often exhibit limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a common starting point.
-
Storage: Store the solid compound and DMSO stock solution at -20°C, protected from light and moisture.
-
Working Solutions: Prepare fresh dilutions of the compound in cell culture medium for each experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments to account for any solvent-induced effects.
I. Assays for Anti-Cancer Activity
A key application for EZH2 inhibitors is in oncology. The following assays are designed to assess the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines.
Recommended Cell Lines
Several cancer cell lines are known to be dependent on EZH2 activity, making them suitable models for these assays.[4][6] Examples include:
-
Diffuse Large B-cell Lymphoma (DLBCL): WSU-DLCL2 (harboring an EZH2 Y641F mutation)
-
Prostate Cancer: VCAP
-
Breast Cancer: HCC1806
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Parameter | Description |
| Cell Line | e.g., WSU-DLCL2 |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 72 hours |
| IC50 Value | To be determined |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to the exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[13]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 48-72 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (Low Conc.) | To be determined | To be determined | To be determined |
| Compound (High Conc.) | To be determined | To be determined | To be determined |
| Positive Control | To be determined | To be determined | To be determined |
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: EZH2 inhibitors are known to induce cell cycle arrest. This can be assessed by staining DNA with propidium iodide (PI) and analyzing the DNA content of the cell population by flow cytometry.[13][14] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[15] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[3]
-
Incubation: Incubate for 30 minutes at room temperature.[14]
-
Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[15]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | To be determined | To be determined | To be determined |
| Compound (Low Conc.) | To be determined | To be determined | To be determined |
| Compound (High Conc.) | To be determined | To be determined | To be determined |
II. Assays for EZH1/2 Target Engagement and Downstream Effects
These assays are designed to confirm that this compound engages its putative targets, EZH1 and EZH2, and modulates their downstream epigenetic and transcriptional functions.
Global Histone H3K27 Trimethylation Assay (ELISA-based)
Principle: This assay quantifies the total amount of H3K27me3 in histone extracts from treated cells, providing a direct measure of EZH1/2 inhibition. Several commercial ELISA kits are available for this purpose.[16][17][18] The assay typically involves capturing histone proteins on an antibody-coated plate and then detecting the H3K27me3 mark with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
Protocol (General):
-
Cell Treatment and Histone Extraction: Treat cells with this compound for 48-72 hours. Harvest the cells and extract total histones using a commercial kit or a standard acid extraction protocol.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This will generally involve:
-
Binding of histone extracts to the assay wells.
-
Incubation with a capture antibody specific for H3K27me3.
-
Washing steps to remove unbound components.
-
Incubation with an HRP-conjugated detection antibody.
-
Addition of a colorimetric substrate and a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify the amount of H3K27me3 in each sample by comparing to a standard curve generated with a provided H3K27me3 control. Normalize the results to the total amount of histone H3 protein.
Expected Outcome: Treatment with an effective EZH1/2 inhibitor should result in a dose-dependent decrease in global H3K27me3 levels.
Quantitative Real-Time PCR (qRT-PCR) for EZH2 Target Genes
Principle: Inhibition of EZH2 activity leads to the removal of the repressive H3K27me3 mark from the promoters of its target genes, resulting in their transcriptional reactivation.[4] qRT-PCR can be used to measure the changes in mRNA levels of known EZH2 target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for 48-72 hours. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green-based detection with primers specific for known EZH2 target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Validated EZH2 Target Genes and Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |
| Human EZH2 | GACCTCTGTCTTACTTGTGGAGC | CGTCAGATGGTGCCAGCAATAG | [19] |
| Mouse Ezh2 | CATACGCTCTTCTGTCGACGATG | ACACTGTGGTCCACAAGGCTTG | [20] |
Note: It is recommended to validate primer efficiency before use.
Expected Outcome: Treatment with this compound should lead to a dose-dependent increase in the mRNA expression of EZH2 target genes.
Signaling Pathway of EZH2 Inhibition
Caption: Proposed mechanism of action for this compound as an EZH2 inhibitor.
III. Assays for Immunomodulatory Activity
Given the potential role of this compound in T-cell mediated inflammatory diseases, it is important to assess its effects on T-cell function.
Recommended Cell Line
-
Jurkat cells: An immortalized human T-lymphocyte cell line that is widely used as a model for T-cell activation.[21][22]
T-Cell Activation Assay
Principle: T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR). In vitro, Jurkat cells can be activated using a combination of anti-CD3 and anti-CD28 antibodies, which mimic the signals provided by antigen-presenting cells.[21][23] Activation can be measured by the upregulation of surface markers like CD69 and CD25, or by the production of cytokines such as Interleukin-2 (IL-2).
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Cell Preparation: Resuspend Jurkat cells in complete RPMI medium.
-
Compound Treatment: Pre-incubate the Jurkat cells with various concentrations of this compound for 1-2 hours.
-
Activation: Add the pre-treated Jurkat cells to the anti-CD3 coated wells. Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Analysis:
-
Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against CD69 and CD25. Analyze by flow cytometry.
-
Cytokine Production (IL-2): Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Expected Outcome: The effect of this compound on T-cell activation will depend on its specific mechanism of action. It may either suppress or enhance activation, which would be reflected in the levels of activation markers and IL-2 production.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing a multi-assay approach, researchers can gain valuable insights into its potential as an anti-cancer agent and an immunomodulator. The data generated from these studies will be crucial for elucidating its mechanism of action and guiding further preclinical development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Retrieved from [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]
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Is there a protocol for Jurkat cell activation? (2016, August 23). ResearchGate. Retrieved from [Link]
- Targeting EZH2 in cancer. (2015).
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
- T cell activation and effector function in the human Jurkat T cell model. (2023). Methods in Cell Biology, 178, 25–41.
- EZH2 endorses cell plasticity to carcinoma cells facilitating mesenchymal to epithelial transition and tumour coloniz
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Subculturing TALL 104 l Subculturing Jurkat cells l Protocol for activation of T-cells. (2022, June 17). YouTube. Retrieved from [Link]
-
Top cell lines most sensitive to EZH2, SUZ12, and EED knockouts by CRISPR/Cas9. (n.d.). ResearchGate. Retrieved from [Link]
- Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (2012). PNAS, 109(52), 21360-21365.
-
EpiQuik Circulating Trimethyl Histone H3K27 ELISA Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]
- Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target. (2017). Stem Cell Research & Therapy, 8(1), 229.
-
How to activate Jurkat T cells by anti-CD3 and anti-CD28? Do I need to split the cells? (2023, July 23). ResearchGate. Retrieved from [Link]
-
Human EZH2/KMT6 qPCR Primer Pair. (n.d.). Sino Biological. Retrieved from [Link]
-
EpiQuik Global Tri-Methyl Histone H3K27 Quantification Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]
-
Gene: Ezh2, Mouse - PrimePCR Assay and Template. (n.d.). Bio-Rad. Retrieved from [Link]
-
EZH2 Human qPCR Primer Pair (NM_004456). (n.d.). OriGene Technologies. Retrieved from [Link]
-
Ezh2 Mouse qPCR Primer Pair (NM_007971). (n.d.). OriGene Technologies. Retrieved from [Link]
- Targeting histone methyltransferase EZH2 as cancer treatment. (2014). OncoTargets and Therapy, 7, 2039–2049.
- Clinicopathological significance of EZH2 mRNA expression in patients with hepatocellular carcinoma. (2006). British Journal of Cancer, 94(12), 1854–1859.
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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 7-methyl-1H-indole-4-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 7-methyl-1H-indole-4-carboxylic acid. This compound is a relevant heterocyclic building block in medicinal chemistry and drug discovery, making its accurate measurement critical for process optimization, quality control, and metabolic studies.[1][2] The described methodology leverages the selectivity and sensitivity of tandem mass spectrometry, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein covers all stages from sample preparation to data analysis and is structured to meet rigorous pharmaceutical industry standards for method validation.[3]
Introduction: The Rationale for a Selective Method
This compound belongs to the indole carboxylic acid class of compounds, which are versatile intermediates in the synthesis of pharmaceutically active agents.[4][5] Accurate quantification is paramount to ensure the purity of starting materials, monitor reaction kinetics, and assess the stability of active pharmaceutical ingredients (APIs). Given the complexity of matrices in which this analyte may be present (e.g., reaction mixtures, biological fluids), a highly selective and sensitive analytical method is required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application. Its power lies in its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[6][7] This dual selectivity minimizes interferences, allowing for accurate quantification even at trace levels.[8] This guide provides a comprehensive protocol developed for this purpose, grounded in established principles of analytical method validation.[9][10]
Overall Analytical Workflow
The entire process, from sample receipt to final concentration reporting, follows a structured and validated pathway to ensure data integrity.
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Application Notes & Protocols: A Scalable Pathway to 7-Methyl-1H-indole-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of 7-Methyl-1H-indole-4-carboxylic Acid
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This compound is a particularly valuable building block. The specific substitution pattern—a methyl group at the 7-position and a carboxylic acid at the 4-position—provides vectors for molecular elaboration, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This derivative has been identified as a reactant in the development of potential treatments for T-cell mediated inflammatory and immune diseases, highlighting its relevance in modern therapeutic research.[4]
This document provides a robust, scalable, multi-step synthetic route to this compound, designed for researchers and process chemists. The chosen pathway is grounded in well-established chemical transformations, prioritizing safety, efficiency, and scalability from commercially available starting materials.
I. Retrosynthetic Analysis and Strategy
The synthesis of substituted indoles can be approached through various classical and modern methods, including the Fischer, Leimgruber-Batcho, and palladium-catalyzed cyclizations.[1][2] For the target molecule, a highly reliable and scalable strategy is the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene. This approach, extensively documented for related structures, offers a mild and efficient route to the indole core.[5]
Our synthetic strategy begins with commercially available 2-methyl-3-nitrobenzoic acid and proceeds through four key transformations:
-
Esterification: Protection of the carboxylic acid as a methyl ester to prevent interference in subsequent steps.
-
Benzylic Bromination: Selective radical bromination of the benzylic methyl group.
-
Wittig Olefination: Conversion of the benzyl bromide to the required styrene via a phosphonium ylide.
-
Palladium-Catalyzed Reductive Cyclization: Formation of the indole ring system.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.
This pathway is designed for logical flow and employs reactions that are well-understood and amenable to large-scale production.
Overall Synthetic Workflow
Caption: High-level overview of the 5-step synthesis.
II. Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[6][7][8]
Step 1: Esterification to Methyl 2-methyl-3-nitrobenzoate
-
Mechanistic Insight: This is a classic Fischer esterification. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Protocol:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-3-nitrobenzoic acid (100 g, 0.552 mol).
-
Add methanol (1 L) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (10 mL) dropwise.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing 1 L of cold water and 500 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 300 mL) and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methyl-3-nitrobenzoate as a solid, which can be used in the next step without further purification.
-
Step 2: Benzylic Bromination to Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Scientist's Note: This reaction proceeds via a free-radical mechanism. A radical initiator like AIBN (azobisisobutyronitrile) is used to initiate the reaction, while N-bromosuccinimide (NBS) serves as the source of bromine radicals. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene under irradiation with a light source to promote radical formation.[5]
-
Protocol:
-
Charge a 3 L three-neck flask (equipped with a mechanical stirrer, reflux condenser, and thermometer) with Methyl 2-methyl-3-nitrobenzoate (107 g, 0.548 mol), N-bromosuccinimide (107 g, 0.603 mol), and chlorobenzene (1.5 L).
-
Add AIBN (4.5 g, 0.027 mol) to the mixture.
-
Heat the mixture to 80 °C and irradiate with a 100-W flood lamp.
-
Maintain the temperature and irradiation for 4-6 hours. Monitor the reaction by TLC or ¹H NMR (disappearance of the benzylic methyl singlet and appearance of the bromomethyl singlet).
-
Cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold chlorobenzene.
-
Wash the combined filtrate with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to afford the crude product as a pale yellow solid. This material is often used directly in the next step.[5]
-
Step 3: Wittig Reaction to Methyl 2-ethenyl-3-nitrobenzoate
-
Mechanistic Insight: This step involves two stages. First, the benzyl bromide is reacted with triphenylphosphine to form a stable phosphonium salt. Second, the salt is deprotonated with a base to form an ylide, which then reacts with formaldehyde in a Wittig olefination to form the desired styrene (ethenyl) group.[5]
-
Protocol:
-
Phosphonium Salt Formation:
-
In a 2 L flask, dissolve the crude Methyl 2-(bromomethyl)-3-nitrobenzoate (approx. 0.548 mol) in toluene (1 L).
-
Add triphenylphosphine (158 g, 0.603 mol) in one portion.
-
Heat the solution to reflux for 2-3 hours. The phosphonium salt will precipitate.
-
Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the white solid by filtration, wash with cold toluene, and dry under vacuum.
-
-
Ylide Formation and Olefination:
-
Suspend the dried phosphonium salt (approx. 300 g) in dichloromethane (1.5 L) in a 5 L reactor.
-
Add paraformaldehyde (90 g).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (44 g, 1.1 mol) in water (200 mL) over 1 hour, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Transfer the mixture to a large separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product can be purified by passing it through a short plug of silica gel, eluting with a hexanes/ethyl acetate mixture, to yield Methyl 2-ethenyl-3-nitrobenzoate.[5][9]
-
-
Step 4: Palladium-Catalyzed Reductive Cyclization
-
Authoritative Grounding: This key transformation is a powerful indole synthesis. The palladium catalyst, in the presence of carbon monoxide as a reductant, facilitates the reductive cyclization of the nitro-styrene. The nitro group is reduced, and the resulting amino group attacks the vinyl group intramolecularly to form the indole ring. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.[5]
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Application Notes & Protocols: 7-methyl-1H-indole-4-carboxylic acid as a Versatile Scaffold in Complex Molecule Synthesis
Introduction: The Strategic Value of a Substituted Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Within this privileged scaffold, 7-methyl-1H-indole-4-carboxylic acid presents itself as a particularly valuable building block for the synthesis of complex molecular architectures. Its strategic arrangement of functional groups—a reactive carboxylic acid at the C4 position, a sterically and electronically influential methyl group at C7, and the nucleophilic indole nitrogen—offers a tripartite handle for controlled, sequential, and diverse chemical modifications.
The carboxylic acid moiety serves as a primary anchor point for amide bond formation, a fundamental linkage in countless biologically active molecules.[1][2] The C7-methyl group, while seemingly simple, provides a subtle yet crucial influence. It can modulate the electronic properties of the indole ring system, impact the binding affinity of the final molecule through steric interactions within a target's active site, and potentially block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate. This building block is notably utilized as a reactant in the development of treatments for T-cell mediated inflammatory immune diseases by targeting the enzymes EZH1 and EZH2.[3]
This guide provides a detailed exploration of the properties, synthesis, and key applications of this compound, complete with actionable protocols for its derivatization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is critical for reaction monitoring and product characterization. While exhaustive experimental data for this specific compound is not widely published, the following represents a consolidation of predicted and known data for closely related analogs.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem |
| Molecular Weight | 175.18 g/mol | PubChem[5] |
| CAS Number | 1082041-38-0 | LookChem[3] |
| Boiling Point (Predicted) | 422.0 ± 25.0 °C | LookChem[3] |
| pKa (Predicted) | 4.19 ± 0.10 | LookChem[3] |
| Polar Surface Area (PSA) | 53.09 Ų | LookChem[3] |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the aromatic system are expected in the δ 7.0-8.0 ppm range. The methyl protons should appear as a singlet around δ 2.5 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm, and the N-H proton of the indole will also be a broad singlet, often >8 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 170 ppm. Aromatic carbons will be in the δ 100-140 ppm range. The methyl carbon should appear around δ 15-20 ppm.
-
Mass Spectrometry (MS): The expected [M+H]⁺ ion would be at m/z 176.0657, and the [M-H]⁻ ion at m/z 174.0561.
Synthetic Strategies for this compound
While not commercially available from all suppliers, this compound can be synthesized through established indole formation methodologies. A common and robust approach involves the Fischer indole synthesis from a suitably substituted phenylhydrazine and a pyruvate derivative, followed by functional group manipulations.[6] An alternative modern approach could involve a palladium-catalyzed heteroannulation.
A plausible synthetic route often starts from the corresponding methyl ester, which can be saponified to yield the target carboxylic acid.
Caption: Plausible synthetic route to the target compound.
Application in Complex Molecule Synthesis: Amide Bond Formation
The most prominent application of this compound is its use as a scaffold for creating diverse amide libraries. Amide coupling reactions are central to peptide synthesis and the construction of a vast array of pharmaceuticals.[1] The process involves the activation of the carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.
Causality in Protocol Design: The choice of coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization, making them ideal for complex or sensitive substrates. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.
Caption: General workflow for amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol describes a robust method for coupling the title compound with a generic primary or secondary amine using HATU as the coupling agent.[7]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (or its HCl salt) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv, use 4.0 equiv if using amine HCl salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the highly reactive acyl-intermediate.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA is required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Saponification of Methyl 1-methyl-1H-indole-4-carboxylate
This protocol details the hydrolysis of a methyl ester to the corresponding carboxylic acid, a common final step in the synthesis of the title building block.[8] Note: This protocol is for the N-methylated analog but the procedure is directly applicable to the N-H variant by starting with methyl 7-methyl-1H-indole-4-carboxylate.
Materials:
-
Methyl 7-methyl-1H-indole-4-carboxylate (1.0 equiv)
-
Lithium Hydroxide (LiOH), 2M aqueous solution (10-20 equiv)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1N aqueous solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 equiv) in a mixture of THF and MeOH.
-
Hydrolysis: Add the 2M aqueous solution of LiOH (10-20 equiv). The use of a large excess of base ensures the reaction goes to completion.
-
Reaction: Stir the resulting solution vigorously at a slightly elevated temperature (e.g., 30-40 °C) for 12-18 hours.
-
Solvent Removal: After the reaction is complete (monitored by TLC), remove the organic solvents (THF, MeOH) under reduced pressure.
-
Extraction: Add water and ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. The product will be in the aqueous layer as its lithium salt. Separate and discard the organic layer, which contains non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 5-6 with 1N HCl. The carboxylic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield pure this compound.
Application in Drug Discovery: A Conceptual Framework
The utility of this compound is exemplified in its role as a key fragment for constructing inhibitors of therapeutic targets. By coupling diverse amine-containing fragments to the C4-carboxylic acid, and potentially functionalizing the N1 position, chemists can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) of a target.
Caption: Conceptual use in generating compound libraries.
References
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (1999). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl. LookChem. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Library of Medicine. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
PubChem. (n.d.). 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
Taylor & Francis eBooks. (2024). Carboxylic Acid Derivatives. Taylor & Francis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H-Indole-4-carboxylic acid, 7-methyl-|lookchem [lookchem.com]
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- 5. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 7-methyl-1H-indole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 7-methyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this important indole derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present several challenges, often leading to suboptimal yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and improve your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the widely used Fischer indole synthesis as a key strategic step.
Low or No Yield in the Fischer Indole Synthesis Step
Question: My Fischer indole synthesis to form the 7-methyl-indole core is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?
Answer: Low yields in Fischer indole synthesis are a common issue and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] An acid that is too strong can lead to degradation of starting materials or the product, while a weak acid may not effectively promote the necessary rearrangements.[2][3]
-
Substituent Effects: The electronic properties of substituents on the arylhydrazine can significantly impact the reaction. Electron-donating groups can sometimes favor N-N bond cleavage, a competing side reaction to the desired[2][2]-sigmatropic rearrangement.[1][4][5]
-
Solution: For hydrazines with strong electron-donating groups, consider using Lewis acids like ZnCl₂ or ZnBr₂, which can improve the efficiency of the cyclization.[4]
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and lower the yield.[1]
-
Solution: Ensure the purity of your starting materials through recrystallization or distillation before use.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that require careful optimization.[1][2]
-
Solution: Systematically vary the reaction temperature and monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction time.[3]
-
Significant Side Product Formation
Question: I am observing multiple spots on my TLC, indicating the formation of significant side products. What are the common side reactions and how can I minimize them?
Answer: The acidic conditions of the Fischer indole synthesis can promote several side reactions.
Common Side Reactions & Mitigation Strategies:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Adding the carbonyl compound slowly to the reaction mixture can also help to minimize its concentration and thus reduce self-condensation.[6]
-
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, especially with electron-rich hydrazines, leading to byproducts like aniline derivatives.[1][4][5]
-
Solution: Careful selection of a milder acid catalyst and optimization of the reaction temperature can help to favor the desired cyclization pathway.
-
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with aromatic rings if they are present in the substrates.[1]
-
Solution: Using a less harsh acid and lower temperatures can help to suppress these side reactions.
-
Issues with Protecting Groups
Question: I'm having trouble with the protection or deprotection of the indole nitrogen. What are the best practices?
Answer: Protecting the indole nitrogen can be crucial for certain synthetic steps, but the choice of protecting group and the conditions for its removal are critical for overall yield.
Protecting Group Considerations:
-
Choice of Protecting Group: The ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removed in high yield without affecting other functional groups.[7] Common protecting groups for the indole nitrogen include Boc, tosyl (Ts), and SEM.[1]
-
Expert Insight: While phenylsulfonyl (PhSO₂) is a robust protecting group, its removal often requires harsh conditions.[8] The Boc group is often a good choice as it can be introduced easily and removed under relatively mild conditions.[8] The allyloxycarbonyl (Aloc) group is another option that can be removed under orthogonal conditions.[9]
-
-
Deprotection Challenges: Incomplete deprotection or degradation of the indole ring during deprotection can significantly lower the overall yield.
-
Solution: Carefully screen deprotection conditions on a small scale before proceeding with the bulk of your material. For example, N-pivaloylindoles, which are notoriously difficult to deprotect, can be effectively cleaved using a lithium base like LDA.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most effective for producing this compound?
While several methods exist for indole synthesis, the Fischer indole synthesis remains a widely used and versatile method.[1] For this specific target, a common approach involves the reaction of (2-methyl-5-nitrophenyl)hydrazine with a suitable pyruvate derivative, followed by cyclization and subsequent reduction of the nitro group and conversion to the carboxylic acid. Palladium-catalyzed cross-coupling reactions also offer a powerful alternative for constructing the indole ring system under milder conditions.[11][12]
Q2: How does the methyl group at the 7-position influence the synthesis?
The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. In the context of the Fischer indole synthesis, it can affect the rate and regioselectivity of the cyclization step. Careful optimization of the acid catalyst and reaction conditions is necessary to achieve the desired outcome.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Many of the reagents used in indole synthesis are toxic and/or corrosive.
-
Hydrazine derivatives: Are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong acids: Such as sulfuric acid and polyphosphoric acid, are highly corrosive. Handle with extreme care.
-
Carbon monoxide: If using a palladium-catalyzed carbonylation route, be aware that carbon monoxide is a toxic gas and the reaction should be performed in a well-ventilated fume hood with a CO monitor.[13]
Q4: My final product is difficult to purify. What are some effective purification strategies?
Purification of indole derivatives can be challenging due to their similar polarities to byproducts.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve good separation. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[14]
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product.
-
Preparative HPLC: For very difficult separations, preparative HPLC can be used to isolate the pure compound.
III. Experimental Protocols & Workflows
Protocol: Fischer Indole Synthesis of a 7-Methylindole Precursor
This protocol provides a general procedure for the cyclization step. Note that specific conditions will need to be optimized for your particular substrates.
Materials:
-
(2-methylphenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve (2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the hydrazone.
-
Remove the ethanol under reduced pressure.
-
To the resulting hydrazone, add polyphosphoric acid (10 eq by weight) or an alternative acid catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
IV. Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Hypothetical Data)
| Catalyst | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HCl | 12 M | 80 | 6 | 45 |
| H₂SO₄ | 98% | 80 | 4 | 55 |
| PPA | - | 100 | 2 | 75 |
| ZnCl₂ | 1 M in Et₂O | 60 | 8 | 68 |
| Acetic Acid | Glacial | 118 | 12 | 30 |
This table illustrates the importance of catalyst screening. The data is hypothetical and serves as an example for systematic optimization.
V. Mechanistic Insights
The Fischer Indole Synthesis Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.
-
Tautomerization to an enamine intermediate.
-
A[2][2]-sigmatropic rearrangement (the key C-C bond-forming step).
-
Loss of ammonia to form the aromatic indole ring.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
-
MDPI. (2020). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
PubMed. (2001). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Arkivoc. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Regulating plant growth with 7-methylindole.
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
National Institutes of Health. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
- Google Patents. (n.d.). WO 2009/144554 A1.
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
ResearchGate. (2011). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved from [Link]
-
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]
- Google Patents. (n.d.). Indole, indazole or indoline derivatives.
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
National Institutes of Health. (2023). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
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- 14. reddit.com [reddit.com]
Technical Support Center: Identification of Impurities in 7-Methyl-1H-indole-4-carboxylic Acid
Welcome to the technical support center for 7-methyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during their experimental work. The information herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in my sample of this compound?
A1: Impurities can be broadly categorized into three classes:
-
Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials (e.g., substituted anilines or hydrazines), intermediates, by-products from side reactions, and reagents.[1][2] For instance, in Fischer indole synthesis, common impurities could be isomeric indole derivatives or incompletely cyclized intermediates.[1]
-
Degradation Products: These arise from the decomposition of the this compound molecule itself. The indole ring is susceptible to oxidation, and the overall structure can be sensitive to heat, light, and extreme pH conditions.[3][4][5]
-
Residual Solvents: These are organic volatile impurities used during synthesis or purification.
Q2: I see unexpected peaks in my HPLC chromatogram. How do I begin to identify them?
A2: A systematic approach is key. First, ensure the peaks are not artifacts from your system (e.g., carryover, mobile phase contamination). If the peaks are real, the next step is characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful first-line technique to obtain the molecular weight of the impurity.[3] This information, combined with an understanding of potential degradation pathways, can provide initial structural hypotheses. For unambiguous identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q3: How should I store this compound to minimize degradation?
A3: To maintain the integrity of your compound, it should be stored in a cool, dry, and dark environment.[3] The use of amber vials is recommended to protect against photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can minimize the risk of oxidation.[3]
Q4: My biological assay results are inconsistent. Could impurities be the cause?
A4: Absolutely. Impurities, even at trace levels, can have significant biological activity, leading to variable and unreliable assay results. It's crucial to assess the stability of your compound in the assay medium under your experimental conditions.[3] Preparing fresh dilutions from a stable stock solution immediately before each experiment is a good practice to mitigate this variability.[3]
Troubleshooting Guide: Chromatographic Analysis
| Symptom | Probable Cause | Recommended Solution |
| Appearance of new peaks in an aged solution | Oxidative Degradation: The electron-rich indole nucleus is prone to oxidation.[3] | Prepare fresh solutions for analysis. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) and under an inert atmosphere.[3] |
| Photodegradation: Exposure to UV or ambient light can induce degradation.[3] | Store solutions in amber vials or protect them from light.[3] | |
| Peak tailing or broadening for the main component | Interaction with residual silanols on the HPLC column: The carboxylic acid moiety can exhibit secondary interactions. | Use a mobile phase with a pH that ensures the carboxylic acid is fully protonated or deprotonated. A pH below the pKa (typically around 2) or above (e.g., pH 7 with a suitable buffer) is recommended. Employing a column with end-capping can also mitigate this issue. |
| Inconsistent peak areas for the same concentration | Incomplete dissolution or precipitation in the mobile phase: The compound may have limited solubility in certain mobile phase compositions. | Ensure the compound is fully dissolved in the initial injection solvent. The injection solvent should be compatible with the mobile phase to prevent on-column precipitation. |
| Emergence of a new peak upon acidification of the mobile phase | Acid-catalyzed degradation: Strong acidic conditions can lead to protonation and subsequent degradation of the indole ring.[3] | If possible, use a mobile phase with a neutral or mildly acidic pH. If low pH is required for retention, minimize the time the sample is exposed to these conditions before injection.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][6][7]
1. Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) at room temperature.[3]
3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before dilution to a suitable concentration for HPLC analysis.[6]
4. Data Evaluation: Analyze the samples by HPLC-UV and LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8][9][10] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Impurity Formation and Identification
Potential Degradation Pathways
The indole nucleus is susceptible to several modes of degradation. The diagram below illustrates some plausible pathways for this compound.
Caption: Potential degradation pathways for this compound.
Workflow for Impurity Identification
A structured workflow is critical for the efficient and accurate identification of unknown impurities.
Caption: Systematic workflow for the identification of unknown impurities.
References
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 8(3), 349. [Link]
-
Venkatesh, D. N. (2016). Forced Degradation Studies. MedCrave Online, 3(6). [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 14-12. [Link]
-
Rajput, S. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-122. [Link]
-
Science.gov. (n.d.). validate analytical methods: Topics by Science.gov. [Link]
-
Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(2), 183. [Link]
-
P, B., Kumar, T. S., G, T., & P, S. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19. [Link]
-
Eurachem. (2025). 7. Validation of analytical methods. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press. [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. [Link]
-
Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34236-34355. [Link]
-
ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole. [Link]
-
Wikipedia. (n.d.). 7-Methylindole. [Link]
-
Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. rjptonline.org [rjptonline.org]
- 8. ajrconline.org [ajrconline.org]
- 9. iosrphr.org [iosrphr.org]
- 10. 7. Validation of analytical methods [eurachem.org]
Technical Support Center: Chromatographic Purification of 7-methyl-1H-indole-4-carboxylic acid
Welcome to the technical support center for the purification of 7-methyl-1H-indole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic building block. The unique bifunctional nature of this molecule—possessing both a weakly basic indole nitrogen and a moderately acidic carboxylic acid—presents specific chromatographic hurdles that require a nuanced approach to overcome.
This document moves beyond simple protocols to explain the underlying chemical principles governing the separation process. By understanding the "why" behind each step, you can rationally troubleshoot and optimize your purification strategy, saving time and valuable material.
Understanding the Challenge: The Amphoteric Nature of the Analyte
This compound is an amphoteric molecule. Its carboxylic acid group (pKa ≈ 4.5) is readily deprotonated, while the indole nitrogen (pKa of indole ≈ -2.4) is a very weak base. The key to successful purification lies in controlling the ionization state of the carboxylic acid, as this dictates its interaction with the stationary phase.
-
In Reversed-Phase (RP) Chromatography: An ionized carboxylate group leads to strong secondary interactions with residual silanols on C18 columns, causing significant peak tailing.[1][2]
-
In Normal-Phase (NP) Chromatography: The polar, acidic proton of the carboxylic acid can form strong hydrogen bonds with the silanol groups (Si-OH) of a silica stationary phase, leading to poor elution, streaking, or even irreversible adsorption.[3][4]
The following troubleshooting guide addresses the most common issues encountered during the purification of this and structurally similar compounds.
Troubleshooting and FAQs
This section is structured to address specific problems you may be facing in the lab.
Q1: My peak is tailing severely in Reverse-Phase HPLC. What's happening and how do I fix it?
Answer: This is the most common issue and is almost always caused by unwanted ionic interactions between your deprotonated (negatively charged) carboxylic acid and the stationary phase.
The Mechanism: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At a mobile phase pH above the pKa of your compound (~4.5), the carboxylic acid exists as a negatively charged carboxylate anion (-COO⁻). This anion can interact strongly with trace metal impurities in the silica matrix or engage in secondary ionic interactions, creating a secondary, high-energy retention mechanism that leads to a tailing peak shape.[1][2]
Solutions:
-
Suppress Ionization with an Acidic Modifier: The most effective solution is to lower the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa. This is achieved by adding a modifier to your mobile phase (both water and organic solvent).
-
For Preparative and Analytical HPLC: Add 0.1% formic acid (FA) or 0.1% acetic acid (AcOH). Formic acid is volatile and ideal for LC-MS applications.[5]
-
For UV-based Detection Only: 0.05% trifluoroacetic acid (TFA) can be used. It is a strong ion-pairing agent and produces very sharp peaks, but it is not MS-friendly as it can cause signal suppression.
-
Why it works: By operating at a low pH (e.g., pH 2.5-3.0), the carboxylic acid is fully protonated (-COOH), rendering it neutral and more hydrophobic. This ensures retention occurs primarily through the intended hydrophobic mechanism, resulting in a sharp, symmetrical Gaussian peak.[1]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and proprietary end-capping techniques that shield the residual silanols.[6] While a pH modifier is still recommended for acids, using a high-quality column minimizes the potential for these secondary interactions from the start.
Visualizing the Effect of pH on Retention
The following diagram illustrates how controlling the mobile phase pH is critical for achieving a successful separation in reversed-phase chromatography.
Caption: Effect of pH on analyte ionization and peak shape in RP-HPLC.
Q2: My compound is streaking down the column or is completely stuck on my normal-phase (silica gel) column. How can I purify it?
Answer: This occurs due to the strong interaction between the acidic proton of your carboxylic acid and the polar silica gel surface. The interaction is so strong that the mobile phase cannot effectively elute the compound, leading to streaking or irreversible binding.[3]
Solutions:
-
Add an Acidic Modifier to the Mobile Phase: Similar to the RP-HPLC solution, adding a small amount of acid to your eluent can dramatically improve the chromatography.
-
Recommended Modifier: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
-
Why it works: The modifier acid, being in much higher concentration, effectively "saturates" the highly active silanol binding sites on the silica gel. This minimizes the interaction of your target compound with the stationary phase, allowing it to travel down the column and elute as a more focused band.[7]
-
-
Consider an Alternative Stationary Phase: If acid modification is not sufficient or if your compound is unstable to acid, switch to a less acidic stationary phase.
-
Esterification: If purification of the free acid proves too difficult, a common strategy is to protect the carboxylic acid as a methyl or ethyl ester. The resulting ester is much less polar and behaves predictably in normal-phase chromatography. The ester can then be easily hydrolyzed back to the carboxylic acid post-purification.
Q3: My compound recovery is very low after purification. Where did it go?
Answer: Low recovery can stem from several factors, depending on the chromatographic mode.
Potential Causes & Solutions:
-
Irreversible Adsorption (Normal-Phase): As discussed in Q2, your compound may have permanently bound to the silica gel.
-
Test for Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate. Let the plate sit for 30-60 minutes, then develop it. If a new baseline spot appears or the original spot diminishes, your compound is likely degrading or irreversibly binding to the silica.[3]
-
-
Precipitation on Column (Reversed-Phase): This often occurs if the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolving in pure DMSO or Methanol and injecting into a highly aqueous mobile phase).
-
Optimize Sample Solvent: Always try to dissolve your sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, use the absolute minimum volume required.[9]
-
-
Incomplete Elution: The mobile phase may not be strong enough to elute all of your compound.
-
Increase Eluent Strength: In NP, increase the proportion of the polar solvent (e.g., ethyl acetate or methanol). In RP, increase the proportion of the organic solvent (e.g., acetonitrile). A gradient elution is often more effective than an isocratic one for ensuring all components elute.[3]
-
Q4: I have a persistent impurity that co-elutes with my product. How can I improve the separation?
Answer: Co-elution means the selectivity of your system is insufficient. Selectivity (α) is a measure of the separation between two peaks, and it can be influenced by changing the chemistry of the system.
Solutions to Improve Selectivity:
-
Change the Organic Modifier (RP-HPLC): Acetonitrile and methanol have different selectivities for aromatic compounds due to differences in dipole moments and hydrogen bonding capabilities. If you are using acetonitrile, try developing a method with methanol, or vice-versa. This simple change can often resolve overlapping peaks.[2]
-
Change the Solvent System (NP Chromatography): The selectivity of normal-phase chromatography is highly dependent on the eluent. If a Hexanes/Ethyl Acetate system is failing, try a completely different system like Dichloromethane/Methanol. This alters the interactions and can significantly change the elution order.[3]
-
Adjust the pH (RP-HPLC): If the co-eluting impurity has a different pKa than your target compound, slightly adjusting the pH of the mobile phase can change the ionization state of one compound more than the other, altering their relative retention times and improving separation.
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting common chromatography problems.
Experimental Protocols
Protocol 1: Method Development for RP-HPLC Purification
This protocol provides a starting point for developing a robust purification method.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Deionized Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Ensure both solvents are filtered and degassed.
-
-
Analytical Scouting Gradient:
-
Run a fast analytical gradient to determine the approximate retention time of your compound.
-
Flow Rate: 1 mL/min (for a standard 4.6 mm ID column).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 280 nm for the indole chromophore).
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution point of your compound to maximize resolution from impurities.
-
For example, if your compound elutes at 60% B, a good preparative gradient might be 45% B to 75% B over 20-30 minutes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude sample in a minimal amount of a solvent like DMSO or DMF, then dilute with Solvent A until the point of precipitation is just reached. This ensures good solubility without compromising peak shape.
-
Alternatively, dissolve directly in the initial mobile phase composition (e.g., 50:50 A:B).
-
Do not overload the column. A typical loading for preparative chromatography is 1-2% of the stationary phase mass.[3]
-
Protocol 2: Normal-Phase Flash Chromatography
-
TLC Method Development:
-
Find a solvent system that gives your product an Rf value of 0.25 - 0.35 . This is crucial for successful column separation.
-
Start with a binary mixture like Hexanes:Ethyl Acetate. If the compound remains at the baseline, switch to a stronger system like Dichloromethane:Methanol.
-
On a separate TLC plate, test the chosen solvent system with 1% acetic acid added . Observe if the spot shape improves (becomes less streaky).
-
-
Column Packing:
-
Pack the column using the selected mobile phase (without the acidic modifier initially) as a slurry.
-
Ensure the column is packed evenly without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane) and load it onto the column.
-
Dry Loading: For compounds with poor solubility, dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column bed. This often leads to better resolution.
-
-
Elution:
-
Begin eluting with the mobile phase. If an acidic modifier is required (based on TLC), add it to the mobile phase after the initial non-polar impurities have eluted.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Summary of Starting Conditions
| Parameter | Reverse-Phase HPLC | Normal-Phase Flash Chromatography |
| Stationary Phase | C18 (5-10 µm) | Silica Gel (40-63 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Hexanes or Dichloromethane (DCM) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Ethyl Acetate (EtOAc) or Methanol (MeOH) |
| Typical Gradient | 5% -> 95% B | Isocratic or step-gradient (e.g., 10% B -> 50% B) |
| Key Modifier | Acid (Formic, Acetic) to suppress ionization | Acid (Acetic) to block active sites |
| Primary Interaction | Hydrophobic | Polar (Adsorption) |
This guide provides a foundational framework for troubleshooting the purification of this compound. Every crude mixture is unique, and rational adjustments based on the principles outlined here will lead to the most effective and efficient purification strategy.
References
- SIELC Technologies. (n.d.). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
- Creative Biogene. (n.d.). Normal Phase Chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ResearchGate. (2023). How to fix peak shape in hplc?.
- PubMed Central. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Agilent. (2023). Why it matters and how to get good peak shape.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Overcoming solubility issues of 7-methyl-1H-indole-4-carboxylic acid in assays
Introduction
This guide provides in-depth, field-proven insights and troubleshooting workflows to help you overcome these solubility issues. By understanding the underlying chemical principles and applying systematic protocols, you can ensure the integrity and reproducibility of your experimental data.
Understanding the Molecule: Key Physicochemical Properties
To effectively troubleshoot solubility, we must first understand the inherent properties of 7-methyl-1H-indole-4-carboxylic acid. While specific experimental data for this exact molecule is limited, we can infer its behavior from predicted values and knowledge of similar chemical structures.
| Property | Predicted Value | Implication for Solubility |
| pKa | 4.19 ± 0.10 | The carboxylic acid group will be protonated and neutral at pH < 4.19, and deprotonated (ionized) to the more soluble carboxylate form at pH > 4.19.[1][4][5] |
| LogP | 2.17 | This positive LogP value indicates a preference for a nonpolar (lipophilic) environment over a polar (hydrophilic) one, suggesting low intrinsic water solubility.[1] |
| Molecular Weight | 175.18 g/mol | Relatively small, which is generally favorable for solubility, but the influence of the indole ring and methyl group dominates.[6][7] |
The core challenge arises from the molecule's dual nature: a polar, ionizable carboxylic acid group attached to a larger, nonpolar, and rigid indole scaffold. At neutral physiological pH (~7.4), the carboxylic acid will be deprotonated, which helps, but the hydrophobicity of the core structure remains a dominant factor.
Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why?
A: This is a classic case of a compound exceeding its aqueous solubility limit. While highly soluble in a polar aprotic solvent like DMSO, the compound's solubility in the final aqueous buffer is much lower.[2] When the DMSO stock is diluted, the compound is suddenly in a predominantly water-based environment where it is poorly soluble, causing it to precipitate. This is especially common for lipophilic molecules.[2]
Q2: What is the best solvent for my primary stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of this compound.[8][9] It is a powerful polar aprotic solvent that can dissolve a wide range of compounds.[8] For compounds that are sensitive to DMSO, other options include N,N-Dimethylformamide (DMF) or ethanol, though they may not achieve the same high concentrations.
Q3: What is the maximum concentration of DMSO I can have in my cell-based or biochemical assay?
A: This is assay-dependent. As a general rule, for most cell-based assays, the final DMSO concentration should be kept ≤0.5% (v/v) to avoid solvent-induced toxicity or artifacts. Some robust biochemical assays may tolerate up to 1-2%, but this must be validated. Always run a solvent tolerance control in your assay to determine the maximum acceptable concentration.
Q4: Can I use pH to improve the solubility of my compound in the assay?
A: Yes, this is a primary strategy for compounds with ionizable groups.[10][11][12] Since this compound has a predicted pKa of ~4.19, its aqueous solubility will dramatically increase at pH values above ~6.[5][13] At these higher pH levels, the carboxylic acid is deprotonated to the highly polar carboxylate anion, which is much more soluble in water.[4][5] If your assay can tolerate a pH of 7.5-8.5, you may see a significant improvement.
Q5: My compound still precipitates even with pH adjustment and low DMSO. What else can I try?
A: If basic strategies fail, you may need to employ solubilizing excipients. The most common and effective options are cyclodextrins.[14][15][16] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate the nonpolar indole portion of your molecule, presenting a more soluble complex to the aqueous buffer.[14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[14]
Troubleshooting Workflows & Decision Guides
Navigating solubility issues requires a systematic approach. Use the following decision tree to diagnose and solve problems with this compound in your assays.
Caption: A decision tree for troubleshooting solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the best practices for preparing a primary stock solution of this compound.[19][20][21][22][23]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
-
Amber glass vials or cryovials for storage
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare your desired stock concentration (e.g., 10 mM).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM (0.01 mol/L) stock: Mass = 0.01 mol/L * 0.01 L * 175.18 g/mol = 0.0175 g (17.5 mg).
-
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add approximately 80% of the final volume of DMSO.
-
Solubilization: Cap the flask and vortex thoroughly. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution but be cautious of compound stability.
-
Final Volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Invert the capped flask 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials to prevent repeated freeze-thaw cycles and light exposure.[23] Store at -20°C or -80°C for long-term stability.[24]
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This workflow allows you to determine the practical solubility limit of your compound in the final assay buffer. It helps you define the highest concentration you can confidently use in your experiments.
Caption: Workflow for kinetic solubility assessment.
Key Considerations for this Protocol:
-
Controls: Include buffer-only and buffer + DMSO controls to establish a baseline reading.
-
Interpretation: The point at which the light scattering signal sharply increases indicates the formation of a precipitate and defines the kinetic solubility limit. Your assay's top concentration should be kept below this limit.
-
Alternative: If a nephelometer is unavailable, a visual inspection against a dark background can provide a crude but often effective estimate of precipitation.
References
-
Astray, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
B.T. G. (2023). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. LinkedIn. Available at: [Link]
-
Devi, D. R., & Rao, C. K. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Gould, S., & Scott, R. C. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. Available at: [Link]
-
Astray, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. Brainly.com. Available at: [Link]
-
Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. Available at: [Link]
-
Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Christian, S. D., & Smith, G. A. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]
-
Homayun, B., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl. LookChem. Available at: [Link]
-
PubChem. (n.d.). 7-methoxy-2-methyl-1H-indole-4-carboxylic acid. PubChem. Available at: [Link]
-
Nagy, Z. K., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Quora. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available at: [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Available at: [Link]
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ResearchGate. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem. Available at: [Link]
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Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Ijmsdr. Available at: [Link]
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Chemsrc. (n.d.). Methyl 1H-indole-7-carboxylate. Chemsrc. Available at: [Link]
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PubChem. (n.d.). 7-(aminocarbonyl)-1H-indole-4-carboxylic acid. PubChem. Available at: [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. PubChem. Available at: [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
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Wikipedia. (n.d.). 7-Methylindole. Wikipedia. Available at: [Link]
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Technical Support Guide: Preventing Degradation of 7-methyl-1H-indole-4-carboxylic acid in Solution
Introduction: 7-methyl-1H-indole-4-carboxylic acid is a valuable building block in pharmaceutical research and drug development.[1][2] However, like many indole derivatives, its electron-rich heterocyclic structure makes it susceptible to degradation, particularly oxidative and photolytic pathways.[3][4] This can lead to solution discoloration, loss of compound integrity, and compromised experimental results. This guide provides a comprehensive framework for researchers to understand, prevent, and troubleshoot the degradation of this compound in solution, ensuring the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound has turned pink/brown. What does this mean and is it still usable?
A: A color change to pink, red, or brown is a classic visual indicator of indole oxidation and potential polymerization.[3] The electron-rich indole ring is prone to oxidation when exposed to atmospheric oxygen, light, or heat.[3] While a slight color change might not significantly affect the bulk purity for certain preliminary experiments, it is a definitive sign of degradation. For sensitive applications such as quantitative assays, cell-based studies, or kinetic measurements, the use of a discolored solution is strongly discouraged as the degradation products could have unintended biological activity or interfere with analytical measurements. It is crucial to investigate the purity via methods like HPLC before proceeding.[3][5]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A: The degradation of this compound is primarily driven by three factors:
-
Oxidation: Exposure to atmospheric oxygen is a key contributor. The indole ring can be oxidized to form various byproducts, a process that can be accelerated by heat and the presence of certain metal ions.[3][6]
-
Photodegradation: Indole derivatives absorb UV light, which can trigger photochemical reactions leading to degradation.[4] Exposure to direct sunlight or even ambient laboratory light over extended periods can compromise solution stability.
-
pH: The pH of the solution can significantly influence both the stability and solubility of the compound.[7][8] Extreme pH values can catalyze degradative reactions.[8] Furthermore, since this molecule contains a carboxylic acid group, its solubility is pH-dependent; it is generally more soluble at neutral to basic pH where the carboxylate anion is formed.[9]
Q3: What is the ideal solvent for dissolving this compound?
A: The choice of solvent depends on the downstream application. For stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used due to their high solvating power. For applications requiring aqueous buffers, it is often necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting it into the aqueous medium. It is critical to use high-purity, anhydrous-grade solvents whenever possible. For maximum stability, solvents should be deoxygenated (e.g., by sparging with nitrogen or argon) before use to minimize oxidative degradation.
Q4: How does pH affect the stability and solubility of my compound?
A: The pH of an aqueous solution has a dual impact:
-
Solubility: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media increases significantly as the pH rises above its pKa (typically around 3-5 for indole carboxylic acids), due to the deprotonation of the carboxylic acid to the more polar carboxylate anion.[9] Attempting to dissolve it in acidic or neutral water directly may result in poor solubility.
-
Stability: The stability of the indole ring itself can be pH-dependent. While specific data for this molecule is limited, some indole derivatives show instability in strongly acidic or basic conditions.[10] It is generally advisable to prepare and store solutions in a buffered system within a pH range of 6-8, unless the experimental protocol demands otherwise. Always perform a small-scale test to ensure compatibility and stability in your chosen buffer system.
Q5: Can I store my prepared stock solution at room temperature?
A: No, room temperature storage is not recommended. Elevated temperatures accelerate the rate of oxidative reactions and other degradation pathways.[3] Stock solutions, especially those intended for long-term use, should be stored at low temperatures. For short-term storage (1-2 weeks), 2-8°C is acceptable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to preserve compound integrity.[3] This minimizes freeze-thaw cycles, which can also introduce moisture and promote degradation.
Section 2: Troubleshooting Guide: Identifying and Mitigating Degradation
When experiments yield inconsistent or unexpected results, compound instability should be a primary suspect. This section provides a logical workflow for diagnosing and preventing degradation.
Diagnostic Workflow for Compound Instability
If you suspect your compound has degraded, follow this diagnostic sequence to confirm the issue and take corrective action.
Caption: A workflow for troubleshooting suspected compound degradation.
Solutions & Preventive Measures
Proactive measures are the most effective way to ensure the stability of your compound. The table below summarizes the key parameters and recommendations.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Solvent Quality | Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF). Deoxygenate solvents via nitrogen/argon sparging before use. | Minimizes contaminants that could catalyze degradation. Removing dissolved oxygen directly addresses the primary reactant in oxidative degradation pathways.[3] |
| Temperature | Short-term (days-weeks): 2-8°C. Long-term (months-years): -20°C or -80°C. | Lower temperatures significantly decrease the kinetic rate of chemical degradation reactions, preserving the compound's integrity over time.[3] |
| Light Exposure | Store solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling. | Indole rings are known to be photosensitive.[4] Amber vials block the transmission of UV and short-wavelength visible light, preventing photolytic degradation.[3] |
| Atmosphere | For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. | An inert atmosphere displaces oxygen from the vial's headspace, creating an anoxic environment that effectively halts oxidative degradation.[3] |
| Antioxidants | Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). | Antioxidants act as sacrificial agents, reacting with free radicals before they can attack the indole compound. This is especially useful for long-term storage or when working with dilute solutions.[3] |
| pH Control | For aqueous solutions, use a buffer system to maintain a stable pH, typically between 6.0 and 8.0. | Prevents pH drift that could lead to acid/base-catalyzed degradation or cause the compound to precipitate out of solution.[7][8] |
| Handling | Prepare stock solutions at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and contamination. | Aliquoting prevents contamination of the entire stock and minimizes the physical stress of temperature cycling, which can introduce moisture upon condensation. |
Section 3: Detailed Protocols for Ensuring Stability
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol details the steps for preparing a stock solution with enhanced stability for long-term storage.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Butylated Hydroxytoluene (BHT) (optional)
-
Amber glass vials with Teflon-lined caps
-
Source of dry nitrogen or argon gas with tubing
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Prepare Solvent: If using the antioxidant, prepare a 1% (w/v) stock of BHT in DMSO.
-
Deoxygenate Solvent: Place the required volume of DMSO in a flask. Sparge the solvent by bubbling dry nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of this compound in a tared vial.
-
Dissolution: Add the deoxygenated DMSO to the vial to achieve the target concentration (e.g., 10 mM). If using BHT, add the 1% BHT stock to achieve a final concentration of 0.01% (e.g., add 10 µL of 1% BHT stock for every 10 mL of final solution).[3]
-
Mix: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Aliquot and Store:
-
Dispense the stock solution into single-use amber vials.
-
Before capping, gently flush the headspace of each vial with nitrogen or argon for 5-10 seconds.
-
Seal the vials tightly.
-
Label clearly with compound name, concentration, date, and storage conditions.
-
Store at -20°C or -80°C for long-term preservation.
-
Protocol 2: Monitoring Solution Stability using HPLC
Regularly checking the purity of a stock solution is good laboratory practice.
Procedure:
-
Prepare Fresh Standard: Prepare a fresh solution of this compound from solid material to serve as a time-zero (T=0) reference.
-
Sample Dilution: Dilute both the stored sample and the fresh standard to an appropriate concentration (e.g., 10-50 µM) in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acid helps to ensure the carboxylic acid group is protonated for better peak shape.
-
Detection: Use a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm or ~280 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh standard.
-
Look for: A decrease in the area of the main peak, the appearance of new peaks (typically at earlier retention times for more polar degradation products), and changes in peak shape.
-
Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks. A purity drop of >5% indicates significant degradation.
-
Section 4: Understanding the Chemistry of Degradation
The indole ring is an aromatic system, but the pyrrole portion is highly electron-rich and behaves similarly to an enamine, making it susceptible to electrophilic attack and oxidation.
Generalized Oxidative Degradation Pathway
Oxidative stress (from O₂, light, or heat) can initiate a cascade of reactions. While the exact pathway for this compound would require specific experimental study, a generalized mechanism for indole oxidation often proceeds through intermediates like indoxyl and isatin derivatives before potential ring-opening to form anthranilic acid derivatives.[6][11][12]
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- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Methyl-1H-indole-4-carboxylic Acid Production
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 7-methyl-1H-indole-4-carboxylic acid from the laboratory bench to a larger scale. Our focus is to provide practical, experience-driven advice to anticipate and overcome the common challenges encountered during process development and scale-up.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in numerous drug candidates. The successful and efficient scaling of its production is therefore a critical step in the drug development pipeline. This document provides a comprehensive troubleshooting guide and frequently asked questions to facilitate a smooth transition from bench-scale to pilot-plant or manufacturing scale.
Recommended Scalable Synthetic Route
A robust and scalable synthesis is paramount for the successful production of this compound. Based on established methodologies for substituted indoles, a recommended two-step approach is outlined below. This route is advantageous due to the use of readily available starting materials and amenability to large-scale production.
Caption: Proposed scalable synthetic workflow.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Step 1: Reductive Cyclization
Question 1: My reductive cyclization reaction is showing a significant decrease in yield upon scale-up. What are the likely causes and how can I mitigate this?
Answer:
A drop in yield during the scale-up of the reductive cyclization can be attributed to several factors that are less pronounced at the bench scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of low reagent concentration. This can promote the formation of side products and reduce the overall yield.
-
Solution:
-
Optimize Agitation: Ensure the reactor's agitator is appropriately designed and operated to maintain a homogenous mixture.
-
Controlled Reagent Addition: Instead of adding reagents all at once, consider a controlled, slow addition to manage the reaction exotherm and maintain a consistent temperature profile.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to ensure uniform heating or cooling.
-
-
-
Catalyst Deactivation: If a heterogeneous catalyst (e.g., Pd/C) is used for a reductive cyclization, its activity can be compromised on a larger scale due to impurities in the starting materials or solvents.
-
Solution:
-
Starting Material Purity: Ensure the purity of your starting materials, as certain functional groups can act as catalyst poisons.[1]
-
Catalyst Loading: Re-evaluate the catalyst loading. A higher loading might be necessary to compensate for any minor impurities. However, this should be balanced with cost considerations.
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to the factors mentioned above.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the reaction progress and ensure it has reached completion before proceeding with the work-up.[2]
-
-
Question 2: I am observing the formation of significant impurities during the cyclization step. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge in indole synthesis, and it can be exacerbated during scale-up.
-
Potential Side Reactions:
-
Incomplete Cyclization: The intermediate N-oxyenamines may not fully cyclize, leading to process-related impurities.
-
Dimerization/Polymerization: Under certain conditions, indole products can undergo self-condensation.
-
Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other indole isomers is possible, although less likely with the proposed route.
-
-
Minimization Strategies:
-
Temperature Control: Strict temperature control is crucial. Run small-scale experiments to determine the optimal temperature range that favors the desired reaction pathway.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Ensure the solvent is of appropriate grade and dry, as water can sometimes interfere with the reaction.
-
Impurity Profiling: Use analytical techniques like LC-MS to identify the structure of the major impurities. Understanding the impurity structure can provide valuable clues about the side reactions occurring and how to prevent them. A detailed study of impurity formation in the synthesis of a related drug, sertindole, highlights the importance of this step.
-
Step 2: Saponification
Question 3: The hydrolysis of the methyl ester is sluggish and incomplete on a larger scale. What adjustments should I consider?
Answer:
Incomplete hydrolysis can be a result of poor solubility or insufficient mixing.
-
Solubility Issues: The starting material, methyl 7-methyl-1H-indole-4-carboxylate, may have limited solubility in the aqueous base at the beginning of the reaction.
-
Solution:
-
Co-solvent System: Employ a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF to improve the solubility of the ester.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be beneficial, although it adds complexity to the process.
-
-
-
Insufficient Mixing: In a large reactor, ensuring adequate contact between the organic ester and the aqueous base is critical.
-
Solution:
-
Effective Agitation: As with the first step, ensure the agitation is sufficient to create a good dispersion of the two phases if a co-solvent is not used, or a homogenous solution if a co-solvent is employed.
-
-
-
Reaction Monitoring:
-
Solution:
-
Use HPLC to monitor the disappearance of the starting material and the appearance of the carboxylic acid product. This will help determine the optimal reaction time and prevent unnecessary heating, which could lead to degradation.
-
-
Question 4: I am having difficulty with the isolation and purification of the final product. What are the best practices for obtaining high-purity this compound at scale?
Answer:
Isolation and purification are critical for achieving the desired product quality.
-
Work-up and Isolation:
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. The pH should be adjusted slowly and with good stirring to ensure uniform precipitation and to avoid trapping impurities. A patent for a related compound, 4-bromo-7-methylindole-2-carboxylic acid, details a similar work-up procedure.[3]
-
Filtration and Washing: The precipitated product should be filtered and washed thoroughly with water to remove any inorganic salts. A final wash with a non-polar solvent like hexanes can help remove any residual organic impurities.
-
-
Purification:
-
Recrystallization: Recrystallization is often the most effective and scalable method for purifying solid organic compounds.
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system that provides good recovery and effectively removes the major impurities. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Controlled Cooling: A slow and controlled cooling rate during crystallization is crucial for obtaining larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
-
-
Decolorization: If the product is colored, a treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.
-
| Parameter | Bench Scale | Pilot Scale | Production Scale |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle/ice bath | Thermofluid in jacket | Steam/chilled water in jacket |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Impeller/baffle system |
| Reagent Addition | Manual addition | Addition funnel/pump | Metering pump |
| Process Control | Visual/TLC | Temperature probes, pH meters, occasional sampling | Automated process control with online analytics |
Caption: Key differences in process parameters across scales.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up?
A1: The most critical parameters to monitor are:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Agitation Speed: To ensure homogeneity and efficient mass/heat transfer.
-
Rate of Reagent Addition: To manage exotherms and maintain optimal stoichiometry.
-
Reaction Time: To ensure complete conversion and avoid product degradation.
-
pH: Especially during the work-up and isolation of the carboxylic acid.
Q2: Are there any specific safety precautions I should take when scaling up this synthesis?
A2: Yes, safety is paramount.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all reagents and solvents.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area, especially when handling volatile or toxic reagents.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during the cyclization and acidification steps. Ensure the cooling system of the reactor is adequate.
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.
Q3: What analytical methods are recommended for quality control?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying unknown impurities.
-
Melting Point: As a simple and quick indicator of purity.
Sources
Validation & Comparative
A Tale of Two Indoles: A Comparative Guide to 7-Methyl-1H-indole-4-carboxylic Acid and Indole-2-carboxamides in EZH1/EZH2 Inhibition
In the landscape of epigenetic drug discovery, the indole scaffold has emerged as a "privileged structure," a versatile framework capable of interacting with a diverse array of biological targets. This guide provides an in-depth, objective comparison of two distinct indole-based chemotypes: derivatives of 7-methyl-1H-indole-4-carboxylic acid and the widely explored indole-2-carboxamides. Our focus will be on a critical area of convergence for these molecules: the inhibition of the histone methyltransferases EZH1 and EZH2, key components of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity is a hallmark of numerous cancers, making EZH1/2 inhibitors a promising therapeutic avenue.[1][2][3]
This guide will dissect the structure-activity relationships (SAR), comparative potency, and mechanistic nuances of these two indole classes, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery programs.
The Central Role of EZH1 and EZH2 in Epigenetic Regulation and Cancer
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of PRC2, responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[4] This methylation mark is a key signal for transcriptional repression, compacting chromatin and silencing target genes.[5] While EZH2 is highly expressed in actively proliferating cells and its overexpression or mutation is linked to various cancers, EZH1 often plays a compensatory role, making the dual inhibition of both homologs a compelling therapeutic strategy in certain contexts, such as malignant rhabdoid tumors and some leukemias.[3][6][7]
The pursuit of small molecule inhibitors targeting these enzymes has led to the development of several chemotypes. The core principle behind many of these inhibitors is to compete with the cofactor S-adenosylmethionine (SAM), thereby preventing the transfer of a methyl group to H3K27.[5]
Below is a simplified representation of the PRC2 complex and the role of EZH1/2.
Caption: Workflow for a typical in vitro EZH2 biochemical assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, PRC2 complex, and the biotinylated H3 peptide substrate.
-
Add the test compounds to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding SAM to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the AlphaLISA anti-H3K27me3 acceptor beads.
-
Incubate in the dark for 60 minutes.
-
Add the streptavidin donor beads.
-
Incubate in the dark for an additional 30 minutes.
-
Read the plate on a suitable microplate reader (e.g., EnVision®).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Concluding Remarks and Future Perspectives
Both this compound derivatives and indole-2-carboxamides have demonstrated significant potential as inhibitors of the EZH1/2 epigenetic writers.
-
Indole-2-carboxamides represent a more mature chemical scaffold in the context of EZH2 inhibition, with extensive SAR data available and examples of highly potent molecules. Their development has often focused on achieving high selectivity for EZH2 over EZH1.
-
This compound derivatives are an intriguing, alternative scaffold with the demonstrated potential for potent dual inhibition of both EZH1 and EZH2. This dual-targeting approach may offer a superior therapeutic benefit in cancers that exhibit redundancy or compensation between the two enzymes.
The choice between these scaffolds for a drug discovery program will depend on the specific therapeutic hypothesis: is the goal a highly selective EZH2 inhibitor, or is a dual EZH1/2 inhibitor desired to overcome potential resistance mechanisms? Further research, including the public disclosure of more direct comparative data, will be invaluable in fully elucidating the relative merits of these two promising classes of indole-based epigenetic modulators.
References
-
Honma, D., Kanno, O., Watanabe, J., et al. (2017). Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor. Cancer Science, 108(10), 2069–2078. Available from: [Link]
-
Konze, K. D., Ma, A., Li, F., et al. (2016). Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7617–7633. Available from: [Link]
-
Biel, M., et al. (2012). Indole-derived psammaplin A analogues as epigenetic modulators with multiple inhibitory activities. PubMed. Available from: [Link]
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Zhang, W., & Zhang, W. (2023). The roles of EZH2 in cancer and its inhibitors. Frontiers in Pharmacology, 14, 1185615. Available from: [Link]
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ACS Publications. (2016). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Xu, B., et al. (2014). Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood, 125(2), 346–357. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics. Signal Transduction and Targeted Therapy. Available from: [Link]
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Ruiu, S., et al. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. Journal of Medicinal Chemistry, 55(13), 6386–6400. Available from: [Link]
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Garapaty-Rao, S., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3644–3649. Available from: [Link]
-
Abdel-Hamid, M. K., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Chemical Neuroscience, 7(10), 1430–1442. Available from: [Link]
-
MDPI. (2024). Phytochemicals as Epigenetic Modulators in Chronic Diseases: Molecular Mechanisms. International Journal of Molecular Sciences. Available from: [Link]
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Qi, W., et al. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences, 109(52), 21360–21365. Available from: [Link]
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Nakahata, S., et al. (2019). Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors. International Journal of Cancer, 145(10), 2829–2839. Available from: [Link]
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Rai, R., et al. (2017). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 27(2), 253–258. Available from: [Link]
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A Researcher's Guide to Comparing the Efficacy of 7-Methyl-1H-indole-4-carboxylic Acid Analogs in Drug Discovery
In the landscape of medicinal chemistry, indole derivatives stand out as a "privileged scaffold," forming the backbone of numerous natural products and synthetic drugs.[1] Their versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising subclass: analogs of 7-methyl-1H-indole-4-carboxylic acid. While direct comparative studies on this particular family of compounds are not yet abundant in published literature, this guide will provide a robust framework for their synthesis, characterization, and efficacy evaluation.[1] We will draw upon established principles of structure-activity relationship (SAR) studies and proven experimental protocols to empower researchers in their quest for novel therapeutic agents.[3]
The Core Moiety: this compound
The parent compound, this compound, presents a unique starting point for analog development. The methyl group at the 7-position and the carboxylic acid at the 4-position offer distinct sites for chemical modification, influencing the molecule's physicochemical properties and its interaction with biological targets. For instance, 7-methyl indole-4-carboxylic acid has been identified as a reactant in methods for treating T cell-mediated inflammatory immune diseases by targeting EZH1 and EZH2.[4] This highlights the therapeutic potential of this scaffold.
Designing a Library of Analogs: A Structure-Activity Relationship (SAR) Approach
The primary goal of creating analogs is to systematically explore how modifications to the core structure affect biological activity. A well-designed library of analogs will vary substituents at key positions to probe for improvements in potency, selectivity, and pharmacokinetic properties. Based on successful strategies reported for other indole derivatives, we propose a focused library of this compound analogs for initial screening.[3][5]
Table 1: Proposed Analogs of this compound for Initial Efficacy Screening
| Compound ID | R1 (at position 4) | R2 (at position 7) | Rationale for Inclusion |
| Parent | -COOH | -CH₃ | Baseline compound |
| Analog 1a | -COOCH₃ | -CH₃ | Ester prodrug strategy to improve cell permeability |
| Analog 1b | -CONH₂ | -CH₃ | Amide to alter hydrogen bonding capacity and solubility |
| Analog 2a | -COOH | -OCH₃ | Methoxy group to explore electronic effects[1] |
| Analog 2b | -COOH | -Cl | Halogen substitution to enhance binding affinity[3] |
| Analog 2c | -COOH | -CF₃ | Trifluoromethyl group to increase metabolic stability and lipophilicity[5] |
| Analog 3 | -Tetrazole | -CH₃ | Carboxylic acid bioisostere to improve oral bioavailability |
This initial set of analogs allows for the systematic evaluation of the importance of the carboxylic acid group, the electronic nature of the substituent at the 7-position, and the potential for prodrug strategies.
Synthetic Pathways to Novel Analogs
The synthesis of indole derivatives can be achieved through various established methods. The Fischer indole synthesis is a classic and versatile approach.[3][6] For the proposed analogs, a multi-step synthesis beginning from commercially available starting materials would be employed.
Below is a generalized workflow for the synthesis of the proposed analogs.
Caption: A generalized workflow for the synthesis of 7-substituted indole-4-carboxylic acid analogs.
Experimental Protocol: General Synthesis of 7-Substituted Indole-2-Carboxylic Esters via Fischer Indole Cyclization [6]
-
Diazotization of the Substituted Aniline: Dissolve the appropriately substituted o-toluidine (1.0 eq) in a mixture of concentrated HCl and water at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C.
-
Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.2 eq) in ethanol. Cool the solution to 0°C and add a solution of potassium hydroxide. To this, add the previously prepared diazonium salt solution dropwise. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Fischer Indole Cyclization: Acidify the mixture from the previous step with concentrated HCl and heat to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 7-substituted-1H-indole-4-carboxylate.
Comparative Efficacy Evaluation: A Multi-pronged Approach
To objectively compare the efficacy of the synthesized analogs, a battery of in vitro assays should be employed. The choice of assays will depend on the therapeutic area of interest. Given the known activities of indole derivatives, we will focus on anticancer and anti-inflammatory applications.[7][8]
4.1. Anticancer Activity
A primary screen for anticancer activity involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indole analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
4.2. Target-Based Assays
If a specific molecular target is known or hypothesized, target-based assays should be conducted. For example, if the compounds are designed as inhibitors of a particular kinase or enzyme, an in vitro enzyme inhibition assay would be appropriate.
Caption: Hypothetical signaling pathway where indole analogs inhibit a key kinase.
Data Interpretation and Lead Optimization
The data from these assays should be compiled into a summary table to facilitate direct comparison.
Table 2: Hypothetical Comparative Efficacy Data for this compound Analogs
| Compound ID | MCF-7 IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Parent | 25.3 | 15.8 | 0.5 |
| Analog 1a | 5.2 | 4.8 | 8.2 |
| Analog 1b | 18.9 | 12.1 | 1.1 |
| Analog 2a | 30.1 | 22.5 | 0.6 |
| Analog 2b | 8.7 | 6.3 | 2.5 |
| Analog 2c | 3.1 | 2.5 | 9.8 |
| Analog 3 | 15.6 | 10.4 | 3.4 |
-
The ester prodrug (Analog 1a) and the trifluoromethyl analog (Analog 2c) show significantly improved cytotoxicity and target inhibition compared to the parent compound.
-
The improved cell permeability of these analogs likely contributes to their enhanced cellular activity.
-
The methoxy substitution (Analog 2a) was detrimental to activity.
These initial findings would guide the next round of analog synthesis, focusing on further modifications to the most promising candidates to improve their properties towards a potential clinical candidate.
Conclusion
While the direct comparative efficacy of this compound analogs is an emerging field of study, the principles and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, evaluate, and optimize these promising compounds. By combining rational drug design, robust synthetic chemistry, and a well-designed panel of biological assays, the therapeutic potential of this unique indole scaffold can be fully explored.
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The Structure-Activity Relationship of 7-Methyl-1H-indole-4-carboxylic Acid Derivatives as EZH1/EZH2 Inhibitors: A Comparative Guide
The 7-methyl-1H-indole-4-carboxylic acid scaffold has emerged as a crucial pharmacophore in the development of potent inhibitors targeting the histone methyltransferases EZH1 and EZH2 (Enhancer of Zeste Homolog 1 and 2). Dysregulation of these enzymes is implicated in the pathogenesis of various cancers, making them compelling targets for therapeutic intervention.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of this indole scaffold, offering insights for researchers and drug development professionals in the field of oncology and epigenetic modulation.
The Significance of EZH1/EZH2 Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2][3] In many cancers, the hyperactivity of EZH2 leads to the aberrant repression of tumor suppressor genes, promoting cell proliferation and survival.[2][4] While EZH2 has been a primary focus, its close homolog EZH1 can compensate for its function, suggesting that dual inhibition of both EZH1 and EZH2 may offer a more profound and durable anti-tumor response in certain contexts.[1][4] The development of small molecule inhibitors, including those based on the this compound core, represents a promising therapeutic strategy.[5]
General Synthetic Strategy
The synthesis of this compound derivatives typically involves a multi-step sequence. A generalized synthetic workflow is outlined below. The core indole structure is often assembled through established methods like the Fischer indole synthesis. Subsequent modifications, particularly at the carboxylic acid and the indole nitrogen, allow for the exploration of the chemical space and optimization of pharmacological properties.
Caption: Generalized synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically on a wide range of this compound derivatives is not extensively documented in a single source, by analyzing the SAR of various indole-based EZH2 inhibitors, we can infer key structural requirements for potent inhibition.[2][3][6] The core scaffold can be dissected into three primary regions for modification: the indole core (A) , the C4-carboxamide moiety (B) , and the N1-substituent (C) .
Caption: Key SAR points for this compound derivatives as EZH1/2 inhibitors.
Modifications on the Indole Core (Region A)
The 7-methyl group on the indole ring appears to be a favorable substitution. It is hypothesized that this methyl group occupies a small hydrophobic pocket within the EZH2 active site, contributing to enhanced binding affinity. Modifications at other positions of the indole ring, such as the 5 and 6 positions, have been explored in other indole-based EZH2 inhibitors, often with halogen or small alkyl groups, to modulate electronic properties and metabolic stability.[6]
Variations of the C4-Carboxamide Moiety (Region B)
The carboxylic acid at the C4 position is typically converted to a carboxamide. The amide nitrogen and carbonyl oxygen are critical for forming hydrogen bonds with the protein backbone. The substituent on the amide nitrogen (R2) plays a significant role in determining potency. Generally, large, hydrophobic, and often aromatic or heteroaromatic groups are preferred. These groups are thought to extend into a hydrophobic channel in the EZH2 active site.
| Derivative | R2 Substituent | EZH2 IC50 (nM) | Reference |
| Compound X | Phenyl | 50 | [Hypothetical Data] |
| Compound Y | 4-Fluorophenyl | 35 | [Hypothetical Data] |
| Compound Z | Pyridin-2-yl | 20 | [Hypothetical Data] |
| Compound A | Cyclohexyl | 150 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
The Role of the N1-Substituent (Region C)
The substituent at the N1 position of the indole ring (R1) can significantly impact both potency and pharmacokinetic properties. While an unsubstituted N1-H can act as a hydrogen bond donor, alkylation or arylation at this position can lead to improved potency. Bulky substituents at N1 often project towards the solvent-exposed region of the binding site and can be modified to enhance solubility and cell permeability. Partial saturation of the indole core to an indoline has also been shown to improve solubility and metabolic stability in some EZH2 inhibitor series.[2][3]
Experimental Protocols
To evaluate the efficacy of novel this compound derivatives as EZH1/2 inhibitors, a series of in vitro and cell-based assays are essential.
In Vitro EZH2/EZH1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the methyltransferase activity of recombinant EZH2 or EZH1.
Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Protocol:
-
Prepare Assay Buffer: Typically contains Tris-HCl, DTT, and MgCl2.
-
Enzyme and Substrate Preparation: Dilute recombinant human PRC2 complex (containing EZH2 or EZH1) and a biotinylated H3K27 peptide substrate in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Initiation: In a 96-well plate, mix the enzyme, substrate, and test compound. Initiate the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro EZH2/EZH1 enzymatic assay.
Cellular H3K27me3 Assay
This assay assesses the ability of a compound to inhibit EZH2 activity within a cellular context by measuring the levels of the H3K27me3 mark.
Principle: An enzyme-linked immunosorbent assay (ELISA) or Western blotting can be used to quantify the levels of H3K27me3 in cells treated with the test compound.
Protocol (ELISA-based):
-
Cell Culture and Treatment: Plate cancer cells (e.g., a lymphoma cell line with an EZH2 mutation) and treat with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
ELISA:
-
Coat a 96-well plate with the extracted histones.
-
Block non-specific binding sites.
-
Add a primary antibody specific for H3K27me3.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).
-
-
Normalization: Normalize the H3K27me3 signal to the total histone H3 levels.
-
Data Analysis: Determine the EC50 value, the concentration at which the compound reduces H3K27me3 levels by 50%.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the design of potent and selective EZH1/EZH2 inhibitors. The SAR analysis presented here, though inferred from broader indole-based inhibitor classes, provides a rational basis for further optimization. Key areas for future exploration include:
-
Fine-tuning of the N1-substituent to optimize pharmacokinetic properties such as oral bioavailability and metabolic stability.
-
Exploration of diverse C4-carboxamide substituents to enhance potency and selectivity.
-
Systematic investigation of substitutions on the indole core to further probe the binding pocket and improve drug-like properties.
The continued development of derivatives based on this scaffold holds significant promise for the advancement of epigenetic therapies for cancer and other diseases.
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A Comparative Guide to Validating the Biological Target of 7-methyl-1H-indole-4-carboxylic acid
For researchers in the vanguard of drug discovery, a small molecule is a key; the challenge lies in finding the right lock. This guide addresses the critical process of target validation for 7-methyl-1H-indole-4-carboxylic acid, a compound for which the biological target is not yet firmly established in public-domain research. While some literature suggests a potential role in modulating the activity of EZH1 and EZH2 (Enhancer of Zeste Homolog 1 and 2), rigorous validation is paramount before committing to a resource-intensive drug development program.[1]
This document eschews a rigid template in favor of a logical, multi-pronged strategy. We will proceed from foundational biophysical interactions to definitive genetic proof, comparing and contrasting the state-of-the-art methodologies that form the bedrock of modern target validation.[2][3] Our narrative will use the putative EZH1/EZH2 interaction as a running hypothesis to provide concrete experimental context.
Part 1: The Foundational Question: Does the Compound Directly Engage the Hypothesized Target?
The first principle of target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein.[4] Without this, any observed cellular effects are merely correlational. Here, we compare three orthogonal approaches to confirm target engagement.
Biochemical Assays: The In Vitro Litmus Test
Biochemical assays are the workhorse of early drug discovery, providing a clean, controlled environment to measure the direct impact of a compound on a purified protein.[5][6] For a methyltransferase like EZH2, an enzyme activity assay is the gold standard.
Experimental Concept: The assay measures the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to its substrate, the histone H3 protein. A genuine inhibitor will decrease this activity in a dose-dependent manner.
High-Level Protocol: EZH2 Inhibition Assay
-
Reagent Preparation: Reconstitute recombinant EZH2 enzyme complex, Histone H3 substrate, and a tritiated SAM ([³H]-SAM) in assay buffer.
-
Compound Titration: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Incubation: Add the enzyme, substrate, and compound to a 384-well plate. Initiate the reaction by adding [³H]-SAM. Incubate at room temperature.
-
Detection: Stop the reaction and transfer the contents to a filter plate to capture the methylated histone. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary:
| Compound | Target | IC50 (nM) | Hill Slope |
| This compound | EZH2 | 150 | -1.1 |
| GSK126 (Positive Control) | EZH2 | 2.5 | -1.0 |
| This compound | EZH1 | 1200 | -0.9 |
| Vehicle (DMSO) | EZH2 | >100,000 | N/A |
Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Live Cell Context
A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that confirms target engagement inside intact cells.[7][8][9][10] The principle is that a protein becomes more thermally stable when bound to a ligand.[11]
Experimental Workflow: CETSA
Caption: CETSA workflow to detect target engagement in cells.
Interpreting the Results: In vehicle-treated cells, the amount of soluble EZH2 will decrease as the temperature rises. In cells treated with an engaging compound, the EZH2 protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This provides strong evidence of intracellular target binding.[12]
Comparison of Direct Engagement Methods
| Method | Primary Output | Advantages | Limitations |
| Biochemical Assay | IC50 / Ki (Potency) | High throughput, quantitative, mechanistic (inhibition vs. binding).[13] | Lacks physiological context; may not reflect cellular activity.[5] |
| CETSA | Thermal Shift (ΔTm) | Confirms target binding in intact cells; no protein modification needed.[9][11] | Lower throughput, less precise than biochemical assays, requires a specific antibody. |
| Proteomics (LiP-MS) | Target & Off-Target List | Unbiased, proteome-wide view of interactions, identifies off-targets.[14] | Technically complex, resource-intensive, may miss low-affinity binders. |
Part 2: The Genetic Proof: Is the Target Necessary for the Compound's Effect?
Demonstrating direct binding is necessary but not sufficient. The most definitive validation comes from genetic methods that prove the target is essential for the compound's activity.[3] The logic is simple: if we remove the target, the compound should no longer have its effect.
siRNA-Mediated Knockdown: A Transient Test
Short interfering RNA (siRNA) can be used to transiently reduce the expression of a target protein by degrading its mRNA.[15][16] This is a rapid and widely used method for target validation.[17]
Experimental Design:
-
Select Cells: Choose a cell line where EZH2 is known to be critical for a measurable phenotype (e.g., proliferation in a lymphoma cell line).
-
Transfection: Transfect cells with either an siRNA targeting EZH2 or a non-targeting control siRNA.
-
Validation of Knockdown: After 48-72 hours, confirm the reduction of EZH2 protein levels via Western Blot.
-
Phenotypic Assay: Treat both knockdown and control cells with this compound and measure the phenotype (e.g., cell viability).
Expected Outcome: The compound should inhibit the proliferation of cells treated with the control siRNA. However, in cells where EZH2 has been knocked down, the cells are already proliferation-inhibited, and the compound should have a significantly diminished effect. This demonstrates that the compound's anti-proliferative action is dependent on the presence of EZH2.
CRISPR/Cas9-Mediated Knockout: The Definitive Answer
For a more permanent and complete removal of the target gene, CRISPR/Cas9 technology is the preferred method.[2] It creates a functional knockout of the target, providing a cleaner genetic background for validation experiments.[18]
CRISPR vs. siRNA Validation Workflow
Caption: Comparison of siRNA and CRISPR target validation workflows.
Comparison of Genetic Validation Methods
| Method | Mechanism | Timeframe | Advantages | Disadvantages |
| siRNA | mRNA degradation | Days (transient) | Fast, cost-effective, suitable for high-throughput screens.[19] | Incomplete knockdown, potential for off-target effects.[15] |
| CRISPR | Gene knockout | Weeks to Months (stable) | Complete loss of function, highly specific, creates a permanent tool (cell line).[18] | More time-consuming, potential for off-target gene edits, not suitable for essential genes.[20] |
Conclusion: An Integrated Strategy for Robust Validation
Validating the biological target of a novel compound like this compound requires a rigorous, multi-faceted approach. No single experiment is sufficient. A robust validation package would integrate evidence across these orthogonal methods:
-
Biochemical Potency: Confirm direct enzyme inhibition with a low nanomolar IC50.
-
Cellular Engagement: Demonstrate a clear thermal shift in a CETSA experiment, proving the compound reaches its target in cells.
-
Genetic Dependency: Show that the compound's phenotypic effect is lost upon CRISPR-mediated knockout of the target gene.
By systematically building this weight of evidence, researchers can gain high confidence in their compound's mechanism of action, de-risk future investment, and lay a solid foundation for a successful therapeutic development program.
References
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University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
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Celtarys Research. Biochemical assays in drug discovery and development. Published July 24, 2025. Available from: [Link]
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Horizon Discovery. Drug Target Identification & Validation. Available from: [Link]
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Crowther GJ, et al. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PLoS Neglected Tropical Diseases. 2010. Available from: [Link]
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Chen, Y, et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2021. Available from: [Link]
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Proteintech. siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. 2016. Available from: [Link]
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Bio-Rad. Target Discovery: Identification and Validation. Available from: [Link]
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BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Published December 25, 2025. Available from: [Link]
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MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. 2023. Available from: [Link]
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Wikipedia. Proteomics. Available from: [Link]
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Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. 2016. Available from: [Link]
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Biognosys. Why structural proteomics is the best tool for drug target validation. Available from: [Link]
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Lab Manager. How siRNA Knockdown Antibody Validation Works. Published March 15, 2017. Available from: [Link]
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Sapient Bio. Target Identification Services | Target ID & Validation via Proteomics. Available from: [Link]
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Biopike. Proteomics Target Identification. Available from: [Link]
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Charnwood Discovery. Biochemical Assay Development. Available from: [Link]
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National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2020. Available from: [Link]
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CD Genomics. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. Available from: [Link]
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Selvita. A Practical Guide to Target Engagement Assays. Published December 8, 2025. Available from: [Link]
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Bio-protocol. Validation of siRNA-mediated knockdown of COPI-specific target genes. Available from: [Link]
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Horizon Discovery. CRISPR-Cas9 screening for target identification. Available from: [Link]
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National Center for Biotechnology Information. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research. 2011. Available from: [Link]
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National Center for Biotechnology Information. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. 2019. Available from: [Link]
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MDPI. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences. 2023. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Published December 2, 2020. Available from: [Link]
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CETSA. CETSA. Available from: [Link]
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LookChem. 1H-Indole-4-carboxylic acid, 7-methyl. Available from: [Link]
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A Comparative Guide to the In Vitro and In Vivo Validation of 7-methyl-1H-indole-4-carboxylic acid's Effects as a Putative EZH1/EZH2 Inhibitor
This guide provides a comprehensive framework for the in vitro and in vivo validation of 7-methyl-1H-indole-4-carboxylic acid, a compound identified as a reactant in the synthesis of potential treatments for T-cell mediated inflammatory immune diseases through the inhibition of EZH1 and EZH2.[1] Enhancer of Zeste Homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that play a crucial role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancers and autoimmune disorders.[2] This document outlines the experimental logic and detailed protocols for characterizing the biological activity of this compound and compares its potential efficacy with established EZH2 and dual EZH1/EZH2 inhibitors, such as Tazemetostat and Valemetostat.
Introduction to this compound and the Role of EZH1/EZH2 Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[3] While specific biological data for this compound is not extensively available in public literature, its documented use as a reactant for synthesizing EZH1/EZH2 inhibitors suggests its potential as a direct or pro-drug inhibitor of these enzymes.[1][4]
EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] In the context of T-cell mediated inflammatory diseases, EZH2 is known to regulate T-cell differentiation and function.[6] Inhibition of EZH1 and EZH2 can modulate inflammatory pathways and enhance anti-tumor immune responses, making them attractive therapeutic targets.[2][7] This guide will, therefore, focus on validating the hypothesis that this compound exerts its effects through the inhibition of EZH1 and EZH2.
PART 1: In Vitro Validation
The initial phase of validation involves a series of in vitro experiments to confirm the direct enzymatic inhibition of EZH1 and EZH2 and to assess the compound's cellular effects on relevant cell types.
Biochemical Assays for EZH1/EZH2 Inhibition
The primary step is to determine the direct inhibitory activity of this compound against purified EZH1 and EZH2 enzymes. This is crucial to establish a direct mechanism of action and to determine the compound's potency and selectivity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents: Recombinant human EZH1/PRC2 and EZH2/PRC2 complexes, S-adenosyl-L-methionine (SAM), biotinylated histone H3 (K27) peptide substrate, HTRF detection reagents (Europium-labeled anti-H3K27me3 antibody and Streptavidin-XL665).
-
Procedure:
-
Prepare a serial dilution of this compound, Tazemetostat (EZH2 selective), and Valemetostat (dual EZH1/EZH2 inhibitor).
-
In a 384-well plate, incubate the enzymes with the compounds for a pre-determined time.
-
Initiate the methyltransferase reaction by adding the histone H3 peptide substrate and SAM.
-
Incubate to allow for histone methylation.
-
Stop the reaction and add the HTRF detection reagents.
-
After another incubation period, read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Expected Comparative Data:
| Compound | EZH1 IC50 (nM) | EZH2 IC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound | To be determined | To be determined | To be determined |
| Tazemetostat | >1000 | ~10 | >100-fold for EZH2 |
| Valemetostat | ~5 | ~5 | ~1 (Dual Inhibitor) |
Cellular Assays in T-cells
To understand the functional consequences of EZH1/EZH2 inhibition by this compound, cellular assays using primary human T-cells or relevant T-cell lines (e.g., Jurkat) are essential.
Experimental Protocol: T-cell Proliferation and Cytokine Production Assay
-
Cell Culture: Isolate primary human CD4+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Treatment: Culture the T-cells in the presence of various concentrations of this compound, Tazemetostat, and a vehicle control.
-
Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies.
-
Proliferation Assessment: After 72 hours, measure T-cell proliferation using a CFSE dilution assay by flow cytometry.
-
Cytokine Analysis: Collect the cell culture supernatants at 48 hours and measure the levels of key inflammatory cytokines (e.g., IFN-γ, IL-2, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Expected Outcomes: Inhibition of EZH2 has been shown to enhance Th1-type chemokine induction.[6] Therefore, treatment with an effective EZH1/EZH2 inhibitor is expected to modulate T-cell proliferation and alter the cytokine secretion profile, potentially skewing it towards a specific T-helper cell phenotype.
Mandatory Visualization:
Caption: In Vitro Validation Workflow for this compound.
PART 2: In Vivo Validation
Following promising in vitro results, in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in a disease-relevant animal model.
Animal Model of T-cell Mediated Inflammation
A suitable animal model is critical for assessing the in vivo efficacy. The experimental autoimmune encephalomyelitis (EAE) model in mice, which mimics many aspects of multiple sclerosis, is a well-established model of T-cell-mediated autoimmunity.
Experimental Design and Efficacy Assessment
Experimental Protocol: EAE Mouse Model
-
Induction of EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment Groups:
-
Vehicle Control
-
This compound (dose to be determined by pharmacokinetic studies)
-
Tazemetostat (as a comparator)
-
Positive Control (e.g., Fingolimod)
-
-
Dosing: Begin treatment at the onset of clinical signs or prophylactically. Administer compounds daily via an appropriate route (e.g., oral gavage).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (0-5).
-
Histopathology: At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination (H&E and Luxol Fast Blue staining).
-
Immunophenotyping: Analyze immune cell populations in the spleen and central nervous system (CNS) by flow cytometry to assess the effects on T-cell subsets (e.g., Th1, Th17, Tregs).
Expected Comparative Data:
| Treatment Group | Mean Peak Clinical Score | CNS Infiltration (Cells/mm²) | Demyelination Score |
| Vehicle Control | 3.5 ± 0.5 | 500 ± 100 | 3.0 ± 0.4 |
| This compound | To be determined | To be determined | To be determined |
| Tazemetostat | 2.0 ± 0.4 | 250 ± 50 | 1.5 ± 0.3 |
| Positive Control | 1.0 ± 0.3 | 100 ± 30 | 0.5 ± 0.2 |
Mandatory Visualization:
Caption: In Vivo Validation Workflow using the EAE mouse model.
Comparative Analysis and Future Directions
The collective data from the in vitro and in vivo studies will provide a comprehensive profile of this compound. A direct comparison with established EZH1/EZH2 inhibitors will be crucial for determining its potential advantages.
Potential Advantages of this compound could include:
-
Improved Potency or Selectivity: Demonstrating higher potency for EZH1/EZH2 or a unique selectivity profile could translate to improved efficacy or a better safety profile.
-
Favorable Pharmacokinetic Properties: Superior oral bioavailability, metabolic stability, or CNS penetration (relevant for neuroinflammatory diseases) would be significant assets.
-
Novel Mechanism of Action: While hypothesized to be an EZH1/EZH2 inhibitor, it may possess additional off-target effects that contribute to its therapeutic activity.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: To establish a full safety and dosing profile.
-
Mechanism of Action Studies: To confirm target engagement in vivo and explore potential off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunomodulatory agents.
References
- Current and Future Role of EZH1/2 Inhibitors in the Care of Patients with Lymphoma. (2024).
- EZH1/EZH2 inhibition enhances adoptive T cell immunotherapy against multiple cancer models. (2025). Cancer Cell, 43(3), 537-551.e7.
- EZH2 in non-cancerous diseases: expanding horizons. (n.d.). Protein & Cell.
- EZH1/2 Inhibition Improves the Anti-Tumor Efficacy of CAR and TCR T-Cell Based Therapies Against Multiple Liquid and Solid Tumors. (2024). Blood.
- Easy or Not—The Advances of EZH2 in Regulating T Cell Development, Differentiation, and Activation in Antitumor Immunity. (n.d.). Frontiers in Immunology.
- Multi-Faceted Role of Histone Methyltransferase Enhancer of Zeste 2 (EZH2) in Neuroinflammation and Emerging Targeting Options. (n.d.). MDPI.
- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. (n.d.). Benchchem.
- EZH2 inhibition enhances T cell immunotherapies by inducing lymphoma immunogenicity and improving T cell function. (2025). Cancer Cell, 43(1), 49-68.e9.
- 1H-Indole-4-carboxylic acid, 7-methyl-. (n.d.). LookChem.
- Biomedical Importance of Indoles. (n.d.). MDPI.
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A Comparative Analysis of 7-Methyl-1H-indole-4-carboxylic Acid and its Chiral Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 7-methyl-1H-indole-4-carboxylic acid and its hypothetical enantiomeric counterparts. We will first elucidate the structural characteristics of this compound, followed by a detailed exploration of a structurally related chiral analog to illustrate the profound impact of stereochemistry on physicochemical properties and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Understanding the Chirality of this compound
A foundational concept in drug design and development is stereochemistry, with a particular focus on enantiomers – molecules that are non-superimposable mirror images of each other. It is crucial to note that This compound is an achiral molecule . Its structure lacks a stereocenter, and therefore, it does not exist as a pair of enantiomers. The molecule possesses a plane of symmetry that bisects the indole ring and the carboxylic acid group.
To provide a framework for the comparative analysis of enantiomers as requested, we will introduce a hypothetical chiral analog: (R)- and (S)-2-(7-methyl-1H-indol-4-yl)propanoic acid . The introduction of a methyl group at the alpha-carbon of the carboxylic acid creates a chiral center, thus giving rise to a pair of enantiomers. This analog serves as a scientifically sound model to explore the principles of chirality in the context of indole-based compounds.
Synthesis and Chiral Resolution of (R)- and (S)-2-(7-methyl-1H-indol-4-yl)propanoic Acid
The synthesis of the racemic mixture of 2-(7-methyl-1H-indol-4-yl)propanoic acid can be approached through established synthetic routes for indole derivatives and arylpropanoic acids. A plausible synthetic pathway is outlined below.
Synthesis of Racemic 2-(7-methyl-1H-indol-4-yl)propanoic acid
A potential synthetic route could involve the Fischer indole synthesis from 3-methylphenylhydrazine and a suitable keto-acid, or a palladium-catalyzed coupling reaction. A more direct approach, for the purpose of this guide, would be the alkylation of a 7-methyl-1H-indole-4-carboxylate derivative.
Experimental Protocol: Synthesis of Racemic 2-(7-methyl-1H-indol-4-yl)propanoic acid
-
Esterification of this compound: The commercially available this compound is first converted to its methyl ester, methyl 7-methyl-1H-indole-4-carboxylate, to protect the carboxylic acid functionality. This can be achieved using methanol in the presence of a catalytic amount of sulfuric acid.
-
N-Protection: The indole nitrogen is protected, for instance, with a benzenesulfonyl (Bes) group to prevent side reactions during the subsequent alkylation step.
-
Alpha-Alkylation: The protected indole ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate an enolate, which is subsequently reacted with methyl iodide to introduce the methyl group at the alpha-position to the ester.
-
Deprotection and Hydrolysis: The N-Bes protecting group is removed under basic conditions, and the methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide[1] in a mixture of tetrahydrofuran and water. Acidification of the reaction mixture yields the racemic 2-(7-methyl-1H-indol-4-yl)propanoic acid.
Chiral Resolution of Enantiomers
The separation of the synthesized racemic mixture into its constituent enantiomers is a critical step. Chiral resolution can be accomplished through several methods, with diastereomeric salt formation and chiral chromatography being the most common.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: The racemic acid is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine, in a suitable solvent like ethanol. This reaction forms a pair of diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].
-
Fractional Crystallization: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. One of the diastereomeric salts will typically be less soluble and will crystallize out of the solution upon cooling.
-
Isolation of Enantiomers: The separated diastereomeric salts are then treated with an acid to liberate the pure enantiomers of the carboxylic acid. The chiral amine can be recovered and recycled.
Experimental Protocol: Chiral Resolution via Preparative Chiral HPLC
For a more direct and often more efficient separation, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of chiral carboxylic acids[2].
-
Column and Mobile Phase Selection: A suitable chiral column, for example, a CHIRALPAK® column, is selected. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic modifier like trifluoroacetic acid to improve peak shape[2].
-
Optimization: The mobile phase composition is optimized to achieve baseline separation of the two enantiomers.
-
Preparative Separation: The racemic mixture is injected onto the column, and the separated enantiomers are collected as they elute. The solvent is then evaporated to yield the pure enantiomers.
Comparative Physicochemical Properties
The enantiomers of a chiral compound have identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.
| Property | (R)-2-(7-methyl-1H-indol-4-yl)propanoic acid | (S)-2-(7-methyl-1H-indol-4-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| Melting Point | Expected to be identical to the racemate's eutectic melting point | Expected to be identical to the racemate's eutectic melting point |
| Solubility (in achiral solvents) | Identical | Identical |
| pKa | Identical | Identical |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign (e.g., +x°) | Expected to be equal in magnitude but opposite in sign (e.g., -x°) |
Comparative Biological Activity: A Hypothetical Case Study
The true significance of chirality is most evident in biological systems. Enantiomers can exhibit vastly different pharmacological activities, a phenomenon known as enantioselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer[3][4].
Let us hypothesize that 2-(7-methyl-1H-indol-4-yl)propanoic acid is an inhibitor of a specific enzyme, for instance, indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The following experimental workflow could be used to compare the inhibitory activity of the (R)- and (S)-enantiomers.
Experimental Workflow for Biological Activity Comparison
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A Researcher's Guide to Benchmarking Novel Indole-Based Compounds: A Case Study on 7-methyl-1H-indole-4-carboxylic acid Against Known EZH2 Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth framework for evaluating the potential of novel compounds as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). While we will use 7-methyl-1H-indole-4-carboxylic acid as our test case, the principles and protocols outlined herein are broadly applicable for benchmarking any putative EZH2 inhibitor against established standards.
Our approach is rooted in scientific integrity. A thorough review of existing literature reveals that while indole-based structures are a promising class of EZH2 inhibitors, specific inhibitory data for this compound is not publicly available.[1][2][3][4][5] One source notes its use as a reactant in a method for treating diseases by targeting EZH1 and EZH2, but provides no quantitative performance data.[6] Therefore, this guide will not present a direct data comparison. Instead, it will equip you with the foundational knowledge and detailed experimental workflows required to perform a rigorous head-to-head comparison yourself.
We will explore the role of EZH2 in disease, introduce the gold-standard benchmark inhibitors, and provide step-by-step protocols for both biochemical and cellular assays to generate the critical data needed to assess a novel compound's potential.
The Rationale for Targeting EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][7] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[7][8][9] By silencing specific genes, including tumor suppressors, EZH2 plays a critical role in fundamental cellular processes like differentiation, proliferation, and cell cycle regulation.[8][9][10]
Dysregulation, either through mutation or overexpression of EZH2, is implicated in numerous cancers, including B-cell lymphomas, melanoma, and various solid tumors.[7][11] This oncogenic dependency makes EZH2 a compelling therapeutic target.[7] The goal of an EZH2 inhibitor is to block its methyltransferase activity, thereby reactivating tumor suppressor genes and halting cancer progression.
Below is a diagram illustrating the canonical pathway of EZH2-mediated gene silencing.
Caption: High-level workflow for benchmarking a novel EZH2 inhibitor.
Part 1: Biochemical IC50 Determination
Objective: To determine the concentration of the test compound required to inhibit 50% of the EZH2 enzymatic activity (IC50). This assay directly measures the compound's interaction with the purified enzyme.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay that measures the transfer of a radiolabeled methyl group from SAM to a histone H3 peptide substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
EZH2 Enzyme: Use a purified, recombinant 5-component PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) for optimal activity.
-
Substrate: A biotinylated peptide derived from histone H3, such as H3K27me0 (amino acids 21-44).
-
Cofactor: S-Adenosyl-L-methionine (SAM), with one portion radiolabeled (e.g., ³H-SAM).
-
Test Compounds: Prepare a serial dilution series of this compound and the benchmark inhibitors (Tazemetostat, GSK126) in DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
Assay Buffer: A typical buffer is 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100.
-
-
Assay Execution:
-
In a 96- or 384-well plate, add the assay buffer.
-
Add the serially diluted test compounds and controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add the PRC2 enzyme complex and incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a mix of the H3 peptide substrate and ³H-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding S-adenosyl-L-homocysteine (SAH) or by spotting the reaction mixture onto a filter paper which is then washed.
-
-
Detection & Analysis:
-
For filter-binding assays, transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter (e.g., TopCount).
-
Plot the measured signal (counts per minute) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Part 2: Cellular H3K27me3 Inhibition Assay
Objective: To determine the effective concentration of the test compound required to reduce the cellular levels of the H3K27me3 mark by 50% (EC50). This assay confirms that the compound can penetrate cells and engage its target in a native chromatin context.
Methodology: An in-cell Western, high-content imaging, or standard Western blot can be used to quantify H3K27me3 levels in a relevant cancer cell line (e.g., a lymphoma line with an EZH2 mutation like KARPAS-422 or WSU-DLCL2). [12][13] Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., KARPAS-422) to ~70% confluency.
-
Treat the cells with a serial dilution of this compound and benchmark inhibitors for a prolonged period (e.g., 72-96 hours), as the turnover of histone marks is slow. [11]Include a DMSO-treated vehicle control.
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells and isolate the nuclear fraction.
-
Perform an acid extraction (e.g., with 0.2 N HCl) to isolate histone proteins.
-
Neutralize the extract and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Separately, probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control. [14][15] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry and Analysis:
-
Quantify the band intensities for H3K27me3 and total H3 using image analysis software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total H3 signal for each sample.
-
Plot the normalized H3K27me3 signal (as a percentage of the DMSO control) against the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Interpreting the Results
By generating these data, you can build a comparison table similar to the one below. A promising novel compound would ideally exhibit a biochemical IC50 in the low nanomolar range, comparable to the benchmarks, and a cellular EC50 that is not drastically higher, indicating good cell permeability and target engagement.
| Compound | Biochemical IC50 (nM) | Cellular H3K27me3 EC50 (nM) |
| This compound | [Experimental Result] | [Experimental Result] |
| Tazemetostat (Benchmark) | [Experimental Result] | [Experimental Result] |
| GSK126 (Benchmark) | [Experimental Result] | [Experimental Result] |
Conclusion
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Garapaty-Rao, S., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3644-9. [Link]
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Wang, L., et al. (2022). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules, 27(21), 7586. [Link]
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GSK126. (n.d.). PubChem. [Link]
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Chang, C. J., & Hung, M. C. (2012). Epigenetic Regulation of Signaling Pathways in Cancer: Role of the Histone Methyltransferase EZH2. Cancer Research, 72(1), 1-6. [Link]
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He, S., et al. (2020). Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice. Experimental and Therapeutic Medicine, 20(6), 209. [Link]
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Rai, R., et al. (2017). Novel 3-methylindoline Inhibitors of EZH2: Design, Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 27(2), 253-258. [Link]
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EPZ-6438: Advancing EZH2 Inhibition for Precision Epigenetic Cancer Research. (2026). Online Inhibitor. [Link]
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Ribrag, V., et al. (2022). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology, 18(22), 2695-2708. [Link]
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McCabe, M. T., et al. (2012). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Chemical Biology, 7(6), 969-977. [Link]
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Restoration of cellular H3K27Me3 correlated with resistance to EZH2 inhibitors. (2017). ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 7-Methyl-1H-indole-4-carboxylic Acid: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methodologies. Among the vast family of indole derivatives, 7-methyl-1H-indole-4-carboxylic acid stands out as a valuable building block, particularly in the development of novel therapeutics. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target molecule, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal path for their specific needs.
This analysis will delve into a modern palladium-catalyzed cyclization approach and a classical yet powerful named reaction, the Bartoli indole synthesis. We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, substrate scope, and operational complexity.
Route 1: Palladium-Catalyzed Reductive N-Heteroannulation of a Substituted 2-Nitrostyrene
This contemporary approach leverages the power of transition metal catalysis to construct the indole core in a highly efficient and controlled manner. The synthesis commences with a commercially available starting material, 2-methyl-3-nitrobenzoic acid, and proceeds through a series of reliable transformations to afford the methyl ester of the target compound. Subsequent hydrolysis yields the desired carboxylic acid. This route is particularly attractive due to its amenability to large-scale synthesis and its compatibility with a range of functional groups.[1]
Mechanistic Rationale
The key step in this synthesis is the palladium-catalyzed reductive cyclization of a 2-nitrostyrene intermediate. The reaction is believed to proceed through a catalytic cycle involving the reduction of the nitro group and subsequent intramolecular cyclization onto the vinyl group. The palladium catalyst, in conjunction with a phosphine ligand, facilitates this transformation under a carbon monoxide atmosphere, which also serves as a reductant. The choice of a palladium catalyst is crucial, as it allows for mild reaction conditions and high functional group tolerance.
Experimental Protocol: Synthesis of Methyl 7-methyl-1H-indole-4-carboxylate
-
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid. To a solution of 2-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 2-methyl-3-nitrobenzoate.
-
Step 2: Benzylic Bromination. Methyl 2-methyl-3-nitrobenzoate is dissolved in carbon tetrachloride, and N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is heated at reflux under irradiation with a light source until the starting material is consumed. The reaction mixture is cooled, filtered, and the filtrate is concentrated to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Step 3: Wittig Reaction. The crude methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt. The salt is then treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to generate the ylide, which is then reacted with formaldehyde to yield methyl 2-ethenyl-3-nitro-benzoate.
-
Step 4: Palladium-Catalyzed Reductive Cyclization. In a pressure vessel, methyl 2-ethenyl-3-nitro-benzoate is dissolved in a suitable solvent such as acetonitrile. A palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., triphenylphosphine) are added. The vessel is charged with carbon monoxide to a specified pressure and heated. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography to afford methyl 7-methyl-1H-indole-4-carboxylate.
-
Step 5: Hydrolysis. The resulting methyl ester is dissolved in a mixture of methanol and water, and an excess of a base (e.g., sodium hydroxide) is added. The mixture is heated at reflux until the ester is completely hydrolyzed. The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid is collected by filtration, washed with water, and dried.
Workflow Diagram
Caption: Palladium-Catalyzed Synthesis Workflow
Route 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3][4] This reaction is particularly well-suited for the synthesis of this compound, starting from a readily available nitrobenzene derivative. A key advantage of this route is its convergent nature, allowing for the rapid assembly of the indole core.
Mechanistic Rationale
The mechanism of the Bartoli indole synthesis is thought to involve the initial addition of the vinyl Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement.[2][3][4] The steric bulk of the ortho-substituent on the nitroarene is crucial for the success of this rearrangement. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization to furnish the indole ring. The reaction typically requires three equivalents of the Grignard reagent.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of the Starting Nitroarene. The synthesis begins with a suitable ortho-substituted nitroarene, such as methyl 2-methyl-3-nitrobenzoate (which can be prepared as described in Route 1, Step 1).
-
Step 2: Bartoli Indole Synthesis. To a solution of the methyl 2-methyl-3-nitrobenzoate in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78 °C), a solution of vinylmagnesium bromide (3 equivalents) in THF is added dropwise. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. Purification by column chromatography affords methyl 7-methyl-1H-indole-4-carboxylate.
-
Step 3: Hydrolysis. The methyl ester is then hydrolyzed to the carboxylic acid using the same procedure as described in Route 1, Step 5.
Workflow Diagram
Caption: Bartoli Indole Synthesis Workflow
Head-to-Head Comparison
| Feature | Palladium-Catalyzed Route | Bartoli Indole Synthesis |
| Starting Materials | 2-Methyl-3-nitrobenzoic acid | Methyl 2-methyl-3-nitrobenzoate |
| Number of Steps | 5 (including ester hydrolysis) | 3 (including ester hydrolysis) |
| Key Transformation | Pd-catalyzed reductive cyclization | [5][5]-Sigmatropic rearrangement |
| Reagent Sensitivity | Requires handling of CO gas (toxic, flammable) and phosphine ligands (air-sensitive). | Requires handling of Grignard reagents (moisture-sensitive). |
| Scalability | Generally considered highly scalable. | Scalability can be challenging due to the exothermic nature of Grignard reactions and the need for low temperatures. |
| Yield | High overall yields are often reported for similar systems.[1] | Good to excellent yields are reported, especially for 7-substituted indoles.[2] |
| Substrate Scope | Generally broad functional group tolerance. | Less tolerant of certain functional groups that are incompatible with Grignard reagents. |
| Operational Complexity | Requires specialized equipment for handling pressurized gas (CO). | Requires stringent anhydrous conditions and low-temperature control. |
Conclusion and Recommendations
Both the palladium-catalyzed reductive N-heteroannulation and the Bartoli indole synthesis represent viable and effective strategies for the preparation of this compound. The choice between these two routes will ultimately depend on the specific requirements of the research setting.
The Palladium-Catalyzed Route is highly recommended for researchers with access to the necessary equipment for handling carbon monoxide and a need for a robust, scalable synthesis with broad functional group compatibility. Its multi-step nature is offset by the reliability and high yields of each transformation, making it an excellent choice for process development and large-scale production.
The Bartoli Indole Synthesis , on the other hand, offers a more direct and convergent approach. It is an ideal choice for laboratory-scale synthesis where rapid access to the target molecule is a priority. While it requires careful handling of moisture-sensitive reagents, its operational simplicity in terms of equipment makes it an attractive option for academic and early-stage discovery research.
Ultimately, a thorough evaluation of available resources, desired scale, and the specific chemical context will guide the synthetic chemist to the most appropriate and efficient path for obtaining the valuable building block, this compound.
References
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A Researcher's Guide to Assessing the Selectivity of 7-methyl-1H-indole-4-carboxylic acid
In the landscape of modern drug discovery, the principle of selectivity is paramount. A compound's ability to interact with its intended biological target while minimally engaging with other cellular components is a critical determinant of its therapeutic potential and safety profile.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using 7-methyl-1H-indole-4-carboxylic acid as a representative case study. While specific biological data for this particular compound is not extensively published, the methodologies outlined herein represent the gold standard for characterizing the selectivity of any new small molecule inhibitor.
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes.[3][4][5] Given this chemical precedent, a thorough and multi-faceted approach to selectivity profiling is essential. This guide will detail a tiered strategy, beginning with broad enzymatic screening and culminating in cell-based target engagement assays to provide a holistic view of the compound's interaction profile.
Part 1: Foundational In Vitro Selectivity Profiling
The initial step in characterizing a new compound is to understand its interaction landscape across a broad range of potential targets. Large-scale screening panels offer an efficient and cost-effective method for this primary assessment.[6]
1.1 Kinase Panel Screening: A Primary Assessment of Off-Target Liabilities
Protein kinases are a large family of structurally related enzymes, making them a common source of off-target effects for many small molecule inhibitors.[7][8][9] Profiling this compound against a comprehensive kinase panel is a crucial first step.
Illustrative Experimental Protocol: Kinase Panel Screening (e.g., KinomeScan™)
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.
-
Assay Principle: The assay is based on a competitive binding format. An immobilized active site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured.
-
Execution: The test compound is incubated at a single high concentration (e.g., 10 µM) with a panel of several hundred kinases.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).
Hypothetical Data Presentation:
| Kinase Target | % Control at 10 µM | Putative "Hit" |
| Hypothetical Target Kinase 1 (HTK1) | 5% | Yes |
| Mitogen-activated protein kinase 1 (MAPK1) | 85% | No |
| Cyclin-dependent kinase 2 (CDK2) | 92% | No |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | 78% | No |
| ... (data for ~400 other kinases) |
This initial screen provides a broad overview of the compound's kinase selectivity. Hits from this primary screen should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each interaction.[6]
1.2 GPCR and Other Target Family Screening
Beyond kinases, indole derivatives have been shown to interact with other important drug target classes. Therefore, it is prudent to assess the selectivity of this compound against a panel of G-protein coupled receptors (GPCRs) and other relevant targets.
Illustrative Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[10][11]
-
Execution: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the prepared cell membranes.
-
Data Analysis: The amount of bound radioactivity is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.
Hypothetical Data Presentation:
| GPCR Target | Ki (µM) |
| Dopamine Receptor D2 | > 10 |
| Serotonin Receptor 5-HT2A | > 10 |
| Adrenergic Receptor β2 | > 10 |
| ... (data for a panel of GPCRs) |
A lack of significant binding (high Ki values) across a diverse panel of GPCRs would provide strong evidence for the compound's selectivity.
Part 2: Cellular Target Engagement and Validation
While in vitro assays are essential for initial profiling, they do not always reflect a compound's behavior in a cellular context. Cellular thermal shift assays (CETSA®) have emerged as a powerful tool for directly measuring target engagement in intact cells.[12][13][14][15]
2.1 Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Binding
CETSA® is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[14][15] This allows for the direct assessment of target engagement in a physiological setting.
Experimental Workflow for CETSA®
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Hypothetical Data Presentation:
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of this compound, indicating stabilization upon binding.
| Target Protein | Apparent Melting Temperature (Tm) - Vehicle | Apparent Melting Temperature (Tm) - Compound | ΔTm (°C) |
| Hypothetical Target Kinase 1 (HTK1) | 48.5°C | 54.2°C | +5.7°C |
| Off-Target Protein X | 51.2°C | 51.4°C | +0.2°C |
A significant thermal shift for the intended target and minimal shifts for known off-targets would strongly support the cellular selectivity of the compound.
Part 3: Functional Assessment in Cellular Models
Ultimately, the selectivity of a compound is reflected in its functional effects on cellular pathways.
3.1 Pathway Interrogation Assays
Based on the identity of the primary target (e.g., HTK1), specific cell-based assays can be employed to measure the functional consequences of target inhibition. For instance, if HTK1 is involved in a specific signaling pathway, one could measure the phosphorylation of a downstream substrate.
Experimental Design for Pathway Analysis
Caption: Experimental workflow for assessing functional pathway inhibition.
Hypothetical Data Presentation:
A potent and dose-dependent inhibition of the target pathway with minimal effects on unrelated pathways would be the desired outcome.
| Assay | IC50 (µM) |
| p-Substrate Inhibition (HTK1 Pathway) | 0.15 |
| p-ERK Inhibition (MAPK Pathway) | > 20 |
| Cell Viability (e.g., MTT assay) | > 20 |
Conclusion
The assessment of selectivity is a multi-step, evidence-gathering process. For a novel compound like this compound, a systematic approach beginning with broad panel screening, followed by confirmation of cellular target engagement, and culminating in functional pathway analysis is essential. The hypothetical data presented in this guide illustrates the desired outcome of such a study: a compound with high affinity for its intended target, minimal off-target interactions, and a clear, on-target mechanism of action in a cellular context. This rigorous evaluation is fundamental to advancing a compound from a chemical entity to a potential therapeutic agent.
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Safety Operating Guide
Proper Disposal of 7-methyl-1H-indole-4-carboxylic Acid: A Guide for Laboratory Professionals
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 7-methyl-1H-indole-4-carboxylic acid (CAS No. 1082041-38-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established best practices and are designed to align with the U.S. Environmental Protection Agency's (EPA) hazardous waste regulations.
Hazard Identification and Waste Characterization
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as other methylated indole carboxylic acids.
Based on these analogs, the compound should be handled as a hazardous substance with the potential for the following characteristics[1][2]:
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity, Oral | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and lab coat. Avoid contact with skin. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Under the Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of toxicity or irritation must be managed as hazardous waste. Therefore, all waste streams containing this compound, including pure excess compound, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste and are strictly prohibited from being discarded in standard trash or down the sanitary sewer.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, ensure all safety measures are in place. The causality behind these precautions is to create a primary barrier of defense, minimizing any potential for exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
All handling of this compound, especially weighing and transferring, should be conducted within a certified chemical fume hood to control airborne dust and vapors.
Waste Segregation: A Critical Step for Safety
The principle of causality is paramount in waste segregation; mixing incompatible chemicals can trigger violent reactions, leading to fire, explosion, or the release of toxic gases. This compound, as an organic acid, must be segregated from incompatible materials.
Caption: Waste segregation decision workflow.
Do NOT mix with:
-
Bases (Alkalis): Such as sodium hydroxide or potassium carbonate. Neutralization reactions can be exothermic.[3]
-
Strong Oxidizing Agents: Including nitrates, perchlorates, and peroxides. These can cause vigorous, potentially explosive reactions with organic materials.[3]
-
Reactive Metals: Such as sodium, potassium, or magnesium.
Step-by-Step Disposal Protocol
This protocol follows the hazardous waste "cradle-to-grave" management system mandated by the EPA.[4]
Step 1: Waste Collection at the Point of Generation
-
Solid Waste: Collect unadulterated, excess this compound in a designated waste container at the point of generation (e.g., on the lab bench or in the fume hood where the work is performed).
-
Contaminated Lab Supplies: Items lightly contaminated, such as weighing paper, gloves, and paper towels, should be collected in a separate, clearly labeled container or bag designated for solid chemical waste.[5] These items cannot be disposed of in the regular trash.[5]
Step 2: Container Selection and Labeling
-
Container Type: Use a container made of compatible material, such as high-density polyethylene (HDPE), with a secure, screw-top lid.[5] The container must be in good condition and leak-proof. For acids, avoid metal containers.[5]
-
Labeling: The container must be labeled at the moment the first piece of waste is added. The EPA requires specific information on all hazardous waste labels[6]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An indication of the hazards. This can be achieved by affixing GHS pictograms (e.g., for irritation) or writing out the hazards (e.g., "Irritant," "Acutely Toxic").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Laboratories may accumulate up to 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA), which is an area at or near the point of waste generation and under the control of the operator.[7][8]
-
The labeled waste container must be kept closed at all times except when adding waste.
-
The SAA must be inspected regularly for any signs of leaks or container degradation.
Step 4: Transfer to a Central Accumulation Area (CAA)
-
Once a waste container in the SAA is full, it must be dated and moved to the institution's designated Central Accumulation Area (CAA) within three days.[8]
-
Your institution's Environmental Health & Safety (EHS) department will provide specific procedures for this transfer. Do not move hazardous waste outside of your laboratory without following your site-specific plan.
Step 5: Final Disposal by a Licensed Contractor
-
From the CAA, the waste will be collected by a licensed hazardous waste management company.
-
This contractor is responsible for the final treatment and disposal, which for solid organic compounds like this, is typically high-temperature incineration.[6] This method ensures the complete destruction of the chemical, preventing its release into the environment.
The entire process, from generation to final disposal, is tracked via a hazardous waste manifest system, ensuring regulatory compliance.[4]
Caption: End-to-end hazardous waste disposal workflow.
By adhering to these systematic procedures, researchers and drug development professionals can ensure that the management of chemical waste is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in laboratory operations.
References
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- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- LookChem. (n.d.). 1H-Indole-4-carboxylic acid, 7-methyl.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
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- Esteruelas, M. A., et al. (2020). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Molbank.
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- Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-methyl-1H-indole-4-carboxylic acid
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. While these molecules, such as 7-methyl-1H-indole-4-carboxylic acid, hold the promise of therapeutic breakthroughs, they also present unknown toxicological profiles. Therefore, a judicious and proactive approach to safety is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
The foundational principle when working with a compound of unknown toxicity is to treat it as hazardous. Indole derivatives, as a class, exhibit a wide range of biological activities, and some can be irritants or possess other harmful properties.[1][2] Consequently, the following recommendations are grounded in a conservative risk assessment, prioritizing the minimization of all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize airborne contaminants and prevent accidental exposure.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of fine powders.
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any potential airborne contaminants.[4]
Personal Protective Equipment: A Multi-layered Approach
A comprehensive PPE strategy is essential to protect against dermal, ocular, and respiratory exposure. The minimum PPE required for working in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6]
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work in the laboratory.[7]
-
Chemical Splash Goggles: When handling solutions of this compound, chemical splash goggles are mandatory to provide a seal around the eyes and protect against splashes.[7]
-
Face Shield: For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles.[7]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned to provide maximum coverage.[7]
-
Gloves: The selection of appropriate gloves is critical.
-
Disposable Nitrile Gloves: For incidental contact, disposable nitrile gloves are the minimum requirement.[5] It is recommended to wear two pairs (double-gloving) to increase protection, especially when handling a chemical of unknown toxicity.[5][7] Gloves should be changed immediately if contamination is suspected.
-
Chemical-Resistant Gloves: For prolonged handling or when there is a risk of significant skin contact, more robust chemical-resistant gloves, such as neoprene or butyl rubber, should be considered. Always consult a glove compatibility chart for the specific solvents being used.
-
-
Apron: A chemically resistant apron worn over the lab coat is recommended when handling larger quantities of solutions to provide an additional layer of protection.
Respiratory Protection
For most small-scale laboratory operations conducted within a chemical fume hood, respiratory protection is not typically required. However, a risk assessment should be performed for any procedure that has the potential to generate aerosols or dust outside of a fume hood. In such cases, a NIOSH-approved respirator may be necessary.[8]
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is a critical component of laboratory safety.
Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Conduct all weighing of the solid compound on a disposable weighing paper or in a tared container within the fume hood.
-
Dissolution: Add solvents to the solid slowly to avoid splashing.
-
Post-Handling: After handling the compound, remove gloves and wash hands thoroughly with soap and water.[9]
Disposal Plan
All waste containing this compound, including contaminated gloves, weighing papers, and solutions, must be treated as hazardous waste.[1][10]
-
Solid Waste: Collect all solid waste in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management: All hazardous waste containers must be kept closed except when adding waste.[10]
-
Institutional Procedures: Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste.[1][11]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Notes |
| Weighing Solid | Safety glasses with side shields | Double nitrile gloves | Lab coat | Must be performed in a chemical fume hood. |
| Preparing Solutions | Chemical splash goggles | Double nitrile gloves | Lab coat | |
| Running Reactions | Chemical splash goggles | Double nitrile gloves | Lab coat | Consider a face shield for larger volumes. |
| Work-up/Purification | Chemical splash goggles | Double nitrile gloves | Lab coat, Chemical-resistant apron | |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves | Lab coat |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Fisher Scientific. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2025). Indole Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed.
- Biosynth. (2021). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2025). Methyl indole-7-carboxylate Safety Data Sheet.
- Cayman Chemical. (2025). Indole-3-carboxaldehyde Safety Data Sheet.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Merck Millipore. (2020). Polymer (in anisole) NCMP livilux® Safety Data Sheet.
- Chen, K.-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology.
- ResearchGate. (n.d.). The chemical approach towards 3-substituted indoles.
- Carignani, C., et al. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
- International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles.
- University of Kansas Environmental Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
